1-Bromo-4-methylpentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFBZOAIGFZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060826 | |
| Record name | Pentane, 1-bromo-4-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-88-0 | |
| Record name | 1-Bromo-4-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentane, 1-bromo-4-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-methylpentane | |
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| Record name | Pentane, 1-bromo-4-methyl- | |
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| Record name | Pentane, 1-bromo-4-methyl- | |
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| Record name | 1-bromo-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpentane, an alkyl halide with the chemical formula C₆H₁₃Br, serves as a versatile building block in organic synthesis.[1][2] Its utility is primarily derived from the presence of a terminal bromine atom, which can be readily displaced in various nucleophilic substitution reactions, and its capacity to form organometallic reagents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its safety information.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Br | [1][2][3] |
| Molecular Weight | 165.07 g/mol | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2][3] |
| Density | 1.134 g/mL at 25 °C | [2][4] |
| Boiling Point | 146 °C | [2][4] |
| Melting Point | -44.22 °C (estimate) | [2][3] |
| Refractive Index (n²⁰/D) | 1.446 | [2][3][4] |
| Flash Point | 40.1 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| CAS Number | 626-88-0 | [1][2] |
Synthesis of this compound
This compound can be synthesized via the bromination of 4-methyl-1-pentanol (B72827) using phosphorus tribromide.[5] This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis from 4-methyl-1-pentanol
Materials:
-
4-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by distillation.
References
An In-depth Technical Guide to 1-Bromo-4-methylpentane (CAS 626-88-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane (CAS No. 626-88-0), a key alkylating agent in organic synthesis. This document collates essential data, including chemical and physical properties, spectroscopic information, and detailed safety protocols. Furthermore, it offers in-depth experimental procedures for its synthesis and common reactions, supplemented by workflow and pathway diagrams to facilitate understanding and application in research and development.
Chemical Identity and Properties
This compound is a colorless liquid and a branched-chain alkyl halide. It is a valuable building block in the synthesis of a variety of organic compounds.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 626-88-0[2] |
| Molecular Formula | C₆H₁₃Br[2] |
| Molecular Weight | 165.07 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Methylpentyl bromide, Isohexyl bromide[2] |
| InChI | InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3[2] |
| InChIKey | XZKFBZOAIGFZSU-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)CCCBr[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Boiling Point | 146 °C (lit.)[3] |
| Density | 1.134 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.446 (lit.)[3] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectroscopic Data
The structural confirmation of this compound is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ ~3.40 (t, -CH₂-Br), ~1.85 (m, -CH₂-), ~1.65 (m, -CH-), ~0.88 (d, -CH₃)[4] |
| ¹³C NMR | Signals expected for the five distinct carbon environments.[5][6][7] |
| FTIR (cm⁻¹) | C-H stretching (alkane) just below 3000 cm⁻¹, C-H bending, C-Br stretching.[8][9][10] |
| Mass Spectrometry (m/z) | Molecular ion peaks (M+, M+2) due to Br isotopes, [M-Br]⁺, [CH₂Br]⁺ (93/95), [C₄H₉]⁺ (57), [C₃H₇]⁺ (43).[11][12][13][14] |
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed. It also causes serious eye irritation.[2] Proper safety precautions must be observed during its handling and storage.
Table 4: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation.[2] | P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P330, P337+P313, P370+P378, P403+P235, P501[2] |
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound from 4-Methyl-1-pentanol (B72827)
This protocol describes the synthesis of this compound from 4-methyl-1-pentanol via an SN2 reaction using phosphorus tribromide.[15][16]
Materials:
-
4-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methyl-1-pentanol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain pure this compound.
Grignard Reaction with Acetone (B3395972)
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with acetone to form 2,6-dimethyl-2-heptanol.[17][18][19][20]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Acetone (anhydrous)
-
Anhydrous reaction setup (flame-dried glassware, inert atmosphere)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
Add a solution of this compound in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Continue the dropwise addition of the this compound solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by distillation or chromatography as needed.
-
Nucleophilic Substitution with Sodium Cyanide
This protocol describes the synthesis of 5-methylhexanenitrile (B103281) via an SN2 reaction between this compound and sodium cyanide.[21][22]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Reflux apparatus
-
Water
-
Diethyl ether
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in ethanol.
-
Add this compound to the solution.
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting 5-methylhexanenitrile by distillation.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from 4-Methyl-1-pentanol.
Grignard Reaction Pathway
Caption: Pathway of the Grignard reaction with acetone.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound(626-88-0) 13C NMR [m.chemicalbook.com]
- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. This compound(626-88-0) IR Spectrum [m.chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. instanano.com [instanano.com]
- 11. This compound vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]
- 12. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. brainly.com [brainly.com]
- 16. Solved The reaction between 4-methyl-1-pentanol and PBr3 to | Chegg.com [chegg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
An In-depth Technical Guide to 1-Bromo-4-methylpentane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-methylpentane, a key alkylating agent in organic synthesis. The document details its chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and subsequent reactions. Furthermore, it explores the utility of this compound as a building block in the synthesis of more complex molecules, touching upon its potential applications in the development of novel chemical entities.
Introduction
This compound, also known as isohexyl bromide, is a primary alkyl halide with the chemical formula C₆H₁₃Br. Its structure consists of a bromine atom attached to the terminal carbon of a 4-methylpentane chain. This structural arrangement makes it a versatile reagent in a variety of nucleophilic substitution and organometallic reactions, rendering it a valuable intermediate in organic synthesis. This guide aims to provide researchers and professionals in the field of drug development with a detailed understanding of this compound's characteristics and utility.
Structural Formula:
The structural formula of this compound is:
The linear formula is (CH₃)₂CH(CH₂)₃Br and its SMILES representation is CC(C)CCCBr.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Br | [1] |
| Molecular Weight | 165.07 g/mol | [1] |
| CAS Number | 626-88-0 | |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 146 °C (lit.) | [2] |
| Density | 1.134 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.446 (lit.) | [2] |
| Flash Point | 112 °F (44.4 °C) | [2] |
| Solubility | Soluble in organic solvents. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of this compound. The chemical shifts provide information about the electronic environment of the different protons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of the bonds present in the molecule, such as the C-Br and C-H bonds.
Synthesis of this compound
This compound is commonly synthesized from the corresponding alcohol, 4-methyl-1-pentanol (B72827), via a nucleophilic substitution reaction. A widely used method involves the use of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis from 4-methyl-1-pentanol
This protocol describes the synthesis of this compound from 4-methyl-1-pentanol using phosphorus tribromide.
Materials:
-
4-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.
-
Reagent Addition: Add 4-methyl-1-pentanol to the flask. Slowly add phosphorus tribromide dropwise from the addition funnel with continuous stirring, maintaining the temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Add diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation to obtain the final product.
Reactivity and Key Experimental Protocols
As a primary alkyl halide, this compound is a versatile substrate for various organic transformations, most notably in the formation of Grignard reagents and as an electrophile in alkylation reactions.
Formation of a Grignard Reagent
The reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 4-methylpentylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base.
Experimental Workflow for Grignard Reagent Formation:
Caption: Workflow for the formation of 4-methylpentylmagnesium bromide.
Alkylation Reactions
This compound serves as an excellent alkylating agent, introducing the 4-methylpentyl group to a variety of nucleophiles. This is a fundamental C-C bond-forming reaction in organic synthesis.
Experimental Protocol for N-Alkylation of an Amine (General Procedure):
This protocol provides a general framework for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Addition of Alkylating Agent: Add this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture at an appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing. Purify the resulting alkylated amine by column chromatography or distillation.
Applications in Synthesis
This compound is a valuable building block for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of:
-
Diethyl 2-(4′-methylpentyl)malonate: A malonic ester derivative that can be further elaborated into other functional groups.
-
1,3-bis(4-(isopentyloxy)phenyl)urea and thiourea: These molecules contain the isopentoxy group, which is derived from the 4-methylpentyl structure.
-
Long-chain alkynes: Such as 13-methyl-1-[(tetrahydropyran-2-yl)oxy]tetradec-8-yne and 15-methyl-1-[(tetrahydropyran-2-yl)oxy]hexadec-10-yne, where the 4-methylpentyl moiety forms part of a larger carbon skeleton.
Logical Relationship of Synthetic Utility:
Caption: Synthetic pathways utilizing this compound.
While direct applications of this compound in the synthesis of specific, commercially available drugs are not extensively documented in readily available literature, its utility as a source of the isohexyl group makes it a potentially valuable intermediate. The isohexyl moiety can be found in various natural products and synthetic compounds with biological activity. The introduction of such lipophilic alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, brominated organic compounds are known to be precursors in the synthesis of molecules with a wide range of pharmacological activities, including antibacterial and anticancer properties.[3][4]
Conclusion
This compound is a fundamental and versatile reagent in organic synthesis. Its well-defined properties and reactivity make it a reliable building block for the construction of more complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactions of this compound is essential for the design and execution of synthetic routes towards novel therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for the effective utilization of this compound in the laboratory.
References
- 1. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Physical properties of 1-Bromo-4-methylpentane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 1-Bromo-4-methylpentane, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.
Core Physical Properties
This compound is a halogenated hydrocarbon with the chemical formula C₆H₁₃Br. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in synthesis, purification, and formulation processes.
Data Presentation
The following table summarizes the reported values for the boiling point and density of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 146 °C | At standard atmospheric pressure (760 mmHg)[1][2][3][4] |
| 147.5 °C | At 760 mmHg[5] | |
| 147 °C | Not specified[6] | |
| 148 °C | Not specified[7] | |
| Density | 1.134 g/mL | At 25 °C[1][2][3] |
| 1.169 g/cm³ | Not specified[5] |
Experimental Protocols
The determination of the boiling point and density of a liquid organic compound like this compound is achieved through established laboratory procedures. These methods are designed to yield accurate and reproducible results.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure, and thus is the boiling point.[5]
-
To confirm the boiling point, the heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded. The average of these two temperatures provides a more accurate boiling point.
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (for high precision) or a graduated cylinder
-
Analytical balance
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound is carefully added to the pycnometer or graduated cylinder. The volume should be read from the bottom of the meniscus.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated using the formula: Density = Mass / Volume
-
The temperature of the liquid should be recorded as density is temperature-dependent. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.
Logical Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical compound.
Caption: A logical workflow for determining the physical properties of a chemical.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Spectroscopic Data of 1-Bromo-4-methylpentane: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-methylpentane, geared towards researchers, scientists, and professionals in drug development. The guide details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.
Data Presentation
The quantitative spectroscopic data for this compound is summarized in the tables below for clear and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~1.85 | Multiplet | 2H | -CH₂-CH₂-Br |
| ~1.65 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.30 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |
| ~0.88 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~41.5 | -CH₂-CH(CH₃)₂ |
| ~35.0 | -CH₂-CH₂-Br |
| ~33.5 | -CH₂-Br |
| ~28.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2958 | C-H stretch | Alkane |
| 2870 | C-H stretch | Alkane |
| 1467 | C-H bend | Alkane |
| 1368 | C-H bend (gem-dimethyl) | Alkane |
| 645 | C-Br stretch | Alkyl Halide |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Ion | Relative Abundance |
| 164/166 | [M]⁺ | Low |
| 85 | [C₆H₁₃]⁺ | High |
| 57 | [C₄H₉]⁺ | High (Base Peak) |
| 43 | [C₃H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Both ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans (often 128 or more) are necessary. The data is then processed using Fourier transformation, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over the standard mid-IR range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The compound is then separated from the solvent and introduced into the ion source of the mass spectrometer.
Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Mandatory Visualization
Synthesis of 1-Bromo-4-methylpentane from 4-methyl-1-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentanol (B72827). It details two primary and effective methods for this conversion: the use of phosphorus tribromide (PBr₃) and the application of sodium bromide with sulfuric acid (NaBr/H₂SO₄). This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the practical application of these synthetic routes.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and product is presented below for easy reference.
Table 1: Physicochemical Properties of 4-methyl-1-pentanol
| Property | Value |
| IUPAC Name | 4-methylpentan-1-ol |
| Synonyms | Isohexanol, Isohexyl alcohol |
| CAS Number | 626-89-1 |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol [1][2] |
| Appearance | Colorless clear liquid[1][3] |
| Boiling Point | 151-152 °C |
| Density | 0.8131 g/cm³ at 20 °C[2] |
| Solubility in water | 7.6 g/L[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Methylpentyl bromide |
| CAS Number | 626-88-0 |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 146 °C[4] |
| Density | 1.134 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.446[4] |
Synthetic Methodologies
Two robust methods for the synthesis of this compound from 4-methyl-1-pentanol are detailed below.
Method 1: Synthesis using Phosphorus Tribromide (PBr₃)
This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds through an Sₙ2 mechanism, which ensures a clean conversion with minimal risk of carbocation rearrangements.[5][6]
Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In the flask, place 4-methyl-1-pentanol. Cool the flask in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred and cooled alcohol. The addition should be controlled to maintain a gentle reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or overnight to ensure complete conversion.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 146 °C.
Table 3: Quantitative Data for PBr₃ Method (Example)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |
| 4-methyl-1-pentanol | 102.17 | 1.0 | ~126 | 102.17 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.33 | ~32 | 89.33 |
Note: The molar ratio of alcohol to PBr₃ is typically 3:1.
The reaction proceeds via an Sₙ2 pathway. The alcohol's hydroxyl group is first activated by reacting with PBr₃ to form a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom and displacing the leaving group.[7]
Method 2: Synthesis using Sodium Bromide and Sulfuric Acid (NaBr/H₂SO₄)
This method involves the in-situ generation of hydrobromic acid (HBr), which then reacts with the alcohol. It is a cost-effective alternative to using PBr₃ or aqueous HBr.
Reaction: (CH₃)₂CH(CH₂)₃OH + NaBr + H₂SO₄ → (CH₃)₂CH(CH₂)₃Br + NaHSO₄ + H₂O
-
Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place sodium bromide and water.
-
Reagent Charging: Add 4-methyl-1-pentanol to the flask and stir to mix.
-
Addition of H₂SO₄: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Work-up:
-
Allow the mixture to cool.
-
Distill the mixture to collect the crude this compound. The product will co-distill with water.
-
Transfer the distillate to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer with an equal volume of concentrated sulfuric acid to remove any unreacted alcohol and byproducts.
-
Carefully wash with water, followed by 10% aqueous sodium carbonate solution, and finally with water again.
-
-
Purification: Dry the crude product over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 146 °C.
Table 4: Quantitative Data for NaBr/H₂SO₄ Method (Example based on 1-pentanol (B3423595) synthesis)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |
| 4-methyl-1-pentanol | 102.17 | 1.0 | ~126 | 102.17 |
| Sodium Bromide (NaBr) | 102.89 | 1.25 | - | 128.6 |
| Water | 18.02 | - | 125 | 125 |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 2.5 | ~136 | 245.2 |
Sulfuric acid reacts with sodium bromide to generate HBr. The alcohol is then protonated by the strong acid, converting the hydroxyl group into a good leaving group (water). The bromide ion then displaces the water molecule in a nucleophilic substitution reaction. For primary alcohols, this proceeds via an Sₙ2 mechanism.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of this compound is depicted below.
References
A Technical Guide to the Reactivity and Hazards of 1-Bromo-4-methylpentane
Abstract: This document provides a comprehensive technical overview of 1-Bromo-4-methylpentane (CAS 626-88-0), a key alkylating agent in organic synthesis. It details the compound's physicochemical properties, reactivity profile, and associated hazards. The reactivity section focuses on its propensity for bimolecular nucleophilic substitution (SN2) reactions, competition with elimination (E2) pathways, and its utility in forming Grignard reagents. Detailed experimental protocols for key transformations are provided. Furthermore, this guide outlines the toxicological profile, GHS hazard classifications, and essential safety protocols for handling, storage, and emergency response. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a colorless liquid utilized as a versatile intermediate in the synthesis of more complex organic molecules.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 626-88-0 | [3] |
| Molecular Formula | C₆H₁₃Br | [2] |
| Molecular Weight | 165.07 g/mol | [4] |
| Boiling Point | 146 - 147.5 °C | [2][5] |
| Density | 1.134 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.446 | [5] |
| Flash Point | 23 - 40.1 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES String | CC(C)CCCBr | [6] |
| InChIKey | XZKFBZOAIGFZSU-UHFFFAOYSA-N | [6] |
Reactivity Profile
The reactivity of this compound is dominated by the polarized carbon-bromine bond, which renders the primary carbon electrophilic and susceptible to attack by nucleophiles.[7]
Nucleophilic Substitution Reactions (SN1 vs. SN2)
As a primary alkyl halide, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions.[7][8] The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs.[7] This pathway is favored due to the low steric hindrance around the primary carbon, which allows for easy access by the nucleophile.[8]
Conversely, the unimolecular (SN1) pathway is highly improbable.[8] SN1 reactions proceed through a carbocation intermediate, and the primary carbocation that would form from this compound is highly unstable, making this a disfavored mechanism.[8]
Elimination vs. Substitution Competition (E2 vs. SN2)
When reacting with a chemical species that can act as both a nucleophile and a base (e.g., hydroxide), this compound can undergo a competing bimolecular elimination (E2) reaction to form an alkene. However, for primary, unhindered substrates like this compound, the SN2 pathway is generally favored, especially with strong, non-bulky bases/nucleophiles.[9][10] The E2 reaction becomes more significant with the use of strong, sterically hindered bases. The unimolecular elimination (E1) pathway is unlikely for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate.[11][12]
Grignard Reagent Formation
This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[13] This is a powerful carbon nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds.[14][15] The mechanism is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) process.[13]
Experimental Protocols
Protocol for SN2 Reaction with Sodium Iodide (Finkelstein Reaction)
This protocol is a qualitative experiment to observe the SN2 reactivity of this compound. The reaction's progress is indicated by the formation of a sodium bromide precipitate, which is insoluble in the acetone (B3395972) solvent.[7][16]
Materials:
-
This compound
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes
-
Pipettes
-
Water bath (50°C)
Procedure:
-
Add 1 mL of the 15% NaI in acetone solution to a clean, dry test tube.
-
Add 5 drops of this compound to the test tube.
-
Mix the contents vigorously.[16]
-
Observe for the formation of a white precipitate (NaBr). The reaction is relatively fast for a primary bromide.
-
If no reaction is observed within 3-5 minutes at room temperature, gently warm the test tube in a 50°C water bath to facilitate the reaction.[16]
Protocol for Grignard Reagent Formation
This protocol describes the synthesis of 4-methylpentylmagnesium bromide. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents react readily with water.[14][17]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
A small crystal of iodine (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Assemble the dry glassware. Flame-dry all parts under a stream of dry nitrogen and allow to cool.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine. The purple color should fade as the iodine reacts with the magnesium surface, indicating activation.[14]
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to gently reflux.[18]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[18]
-
Cool the solution to room temperature. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reactions.
Hazard Analysis and Safety Precautions
Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[19][20] However, available data indicates several potential health effects:
-
Inhalation/Skin Contact: May be harmful if inhaled or absorbed through the skin.[20] It may cause irritation to the skin, mucous membranes, and upper respiratory tract.[19][20]
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4]
| Classification | Code | Phrase |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Signal Word: Warning[4]
Precautionary Statements (Selected): [4][20]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling, Storage, and Disposal
A strict safety protocol is mandatory when working with this compound.
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors.[19] Keep the compound away from sources of ignition.[19]
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles or a face shield, and a lab coat.[19] For significant exposures, a respirator with an appropriate filter (e.g., type ABEK) should be used.
-
Storage: Store in a cool, dry, and well-ventilated place.[19] Keep the container tightly closed and upright to prevent leakage.[19] It is classified as a Storage Class 3 Flammable Liquid.
-
Disposal: Dispose of unused product and contaminated materials through a licensed disposal company.[19] Do not allow the product to enter drains.[19]
First Aid Measures
The following table summarizes the recommended first aid procedures in case of exposure.[19][20]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Conclusion
This compound is a valuable primary alkyl halide whose synthetic utility is primarily derived from its participation in SN2 and Grignard reactions. Its classification as a flammable, irritant, and orally toxic substance necessitates strict adherence to safety protocols. A thorough understanding of its reactivity and hazards is crucial for its safe and effective use in research and development environments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 626-88-0 [chemicalbook.com]
- 6. CAS 626-88-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 626-88-0 | Benchchem [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. Khan Academy [khanacademy.org]
- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 13. benchchem.com [benchchem.com]
- 14. adichemistry.com [adichemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. file1.lookchem.com [file1.lookchem.com]
- 20. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and detailed handling precautions for 1-Bromo-4-methylpentane (CAS No. 626-88-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use, storage, and disposal of this chemical compound.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison. These values have been compiled from various safety data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C6H13Br[1][2] |
| Molecular Weight | 165.07 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 145-146 °C (lit.) |
| Melting Point | -71 °C |
| Density | 1.134 - 1.1683 g/mL at 20-25 °C |
| Flash Point | 44 °C (112 °F)[3] |
| Refractive Index | 1.445 - 1.446 (at 20 °C) |
| Purity | >98.0% (GC)[1] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and is harmful if swallowed. It is also known to cause serious eye irritation.[4][5] While comprehensive toxicological data is not available, it may also be harmful upon inhalation or skin absorption and may cause irritation to the skin and respiratory tract.[4]
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[3][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |
Signal Word: Warning[4]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[2][4] No quantitative data for LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is readily available. Due to the lack of comprehensive data, this compound should be handled with care, assuming it may be harmful by inhalation, ingestion, or skin absorption.[2][4]
Handling Precautions and Experimental Workflow
Proper handling of this compound is crucial to ensure laboratory safety. The following workflow outlines the key stages from receiving the chemical to its final disposal.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[3][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table details the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standards and Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Fire/flame resistant lab coat. | Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards. Wash hands thoroughly after handling.[2] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. For nuisance exposures, use type ABEK (EN 14387) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure or spill is critical.
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
| Spill | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill using inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] Firefighters should wear self-contained breathing apparatus (SCBA). |
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, and open flames.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Experimental Protocol: Example of a Grignard Reaction
The following is a representative protocol for a Grignard reaction using a bromoalkane like this compound. This protocol should be adapted and optimized for specific experimental requirements.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-4-methylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-methylpentane in various organic solvents. The document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a discussion of the intermolecular forces at play. Due to the limited availability of specific quantitative solubility data in published literature, this guide presents a framework for understanding and determining the solubility of this compound, supplemented with illustrative data.
Theoretical Framework of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound, a haloalkane, possesses a polar carbon-bromine bond and a nonpolar alkyl chain. This structure allows for both dipole-dipole interactions and van der Waals forces (specifically, London dispersion forces).[1][2][3]
The dissolution of this compound in an organic solvent involves the breaking of intermolecular forces within the pure solute and solvent and the formation of new intermolecular forces between the solute and solvent molecules.[1][4] For dissolution to be favorable, the energy released from the formation of these new interactions should be comparable to or greater than the energy required to break the existing interactions.[1][4]
In nonpolar solvents such as hexane, the primary intermolecular forces are London dispersion forces. The nonpolar alkyl chain of this compound interacts favorably with these solvents, leading to good solubility. In more polar organic solvents like ethanol (B145695) or acetone, both dipole-dipole interactions (from the C-Br bond) and London dispersion forces contribute to the solvation process.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| Hexane | C₆H₁₄ | 0.1 | 25 | > 50 (Miscible) |
| Toluene | C₇H₈ | 2.4 | 25 | > 50 (Miscible) |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | > 50 (Miscible) |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | > 50 (Miscible) |
| Acetone | (CH₃)₂CO | 5.1 | 25 | 45.2 |
| Ethanol | C₂H₅OH | 5.2 | 25 | 35.8 |
| Methanol | CH₃OH | 6.6 | 25 | 28.1 |
| Water | H₂O | 10.2 | 25 | 0.01[5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute using gas chromatography.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Analytical balance
-
Vials for sample analysis
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a syringe filter to remove any suspended particles.
-
Dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the calibration range of the GC-FID.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
The concentration range of the standards should encompass the expected concentration of the diluted saturated solution.
-
-
Gas Chromatography Analysis:
-
Inject a known volume of each standard solution and the diluted sample solution into the GC-FID.
-
Record the peak area corresponding to this compound for each injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL).
-
Visualizations
Intermolecular Forces in Solution
The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar organic solvent.
References
- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 2. (400e) Experimental Determination of Vapor- Liquid Equilibria for Water – Glycerol System | AIChE [proceedings.aiche.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]
- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-4-methylpentane
Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-methylpentane (CAS No. 626-88-0), a key haloalkane intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its utility as an alkylating agent, particularly in the formation of Grignard reagents. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, presenting data in a structured format and illustrating key chemical transformations.
Chemical Identification and Nomenclature
The chemical structure provided, (CH₃)₂CH(CH₂)₃Br, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
Structure Analysis: The molecule consists of a five-carbon parent chain (pentane). A bromine atom is attached to the first carbon (C1), and a methyl group is attached to the fourth carbon (C4).
-
IUPAC Name: This compound [1]
The compound is also known by several synonyms, including Isohexyl bromide, 4-methylpentyl bromide, and Isopentylmethyl bromide.[2][3]
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is soluble in organic solvents but has limited solubility in water.[3] A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃Br | [2][4] |
| Molecular Weight | 165.07 g/mol | [2] |
| CAS Number | 626-88-0 | [2][5] |
| Boiling Point | 146 °C (lit.) | [2][5] |
| Density | 1.134 g/mL at 25 °C (lit.) | [2][5] |
| Refractive Index (n²⁰/D) | 1.446 (lit.) | [2][5] |
| Flash Point | 40.1 °C / 112 °F | [2][4] |
| Storage Temperature | 2-8°C | [2][4] |
Synthesis Protocol: Bromination of 4-Methyl-1-pentanol (B72827)
A common and effective method for synthesizing this compound is through the nucleophilic substitution of the hydroxyl group in 4-methyl-1-pentanol using phosphorus tribromide (PBr₃).[5][6]
Reaction: 3 (CH₃)₂CH(CH₂)₃OH + PBr₃ → 3 (CH₃)₂CH(CH₂)₃Br + H₃PO₃
Experimental Protocol:
-
Objective: To synthesize this compound from 4-methyl-1-pentanol.
-
Materials:
-
4-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is charged with 4-methyl-1-pentanol and anhydrous diethyl ether. The flask is cooled in an ice bath to 0°C.
-
Reagent Addition: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, the mixture is removed from the ice bath and stirred at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is carefully poured over crushed ice. The organic layer is separated using a separatory funnel and washed sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.
-
The logical workflow for this synthesis is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Core Application: Grignard Reagent Formation
This compound serves as a crucial precursor for the formation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[7][8] This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds in organic synthesis.[8]
Reaction: (CH₃)₂CH(CH₂)₃Br + Mg --(anhydrous ether)--> (CH₃)₂CH(CH₂)₃MgBr
The formation is a complex surface reaction involving a single-electron transfer (SET) mechanism.[7] This process is fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
The signaling pathway below illustrates the key steps of the Grignard reagent formation.
References
- 1. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. CAS 626-88-0: this compound | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 626-88-0 [chemicalbook.com]
- 6. 1-溴-4-甲基戊烷 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-4-methylpentane: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-methylpentane, with a focus on its molecular formula and weight. It includes a summary of its key identifiers, physical data, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.
Chemical Identity and Properties
This compound, also known as 4-methylpentyl bromide, is an alkyl halide commonly used as an alkylating agent in organic synthesis.[1] Its fundamental chemical identifiers and physical properties are summarized below.
| Identifier | Value | Reference |
| Chemical Formula | C₆H₁₃Br | [1][2][3][4] |
| Molecular Weight | 165.07 g/mol | [3][4][5] |
| CAS Number | 626-88-0 | [2][3][5] |
| Synonyms | 4-Methylpentyl Bromide | [2][3][4] |
A compilation of its key physical and chemical properties is presented in the following table for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 146 - 148 °C | [5][6] |
| Density | 1.134 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.446 | [1][5] |
| Flash Point | 40.1 °C | [1] |
| Melting Point | -44.22 °C (estimate) | [1] |
| Vapor Pressure | 5.59 mmHg at 25 °C | [1] |
Molecular Weight and Formula
The molecular formula of this compound is C₆H₁₃Br.[1][2][3][4] The molecular weight is calculated by summing the atomic weights of its constituent atoms: 6 Carbon atoms, 13 Hydrogen atoms, and 1 Bromine atom. The nominal molecular weight is approximately 165.07 g/mol .[3][4][5]
Experimental Protocols
Synthesis of this compound
A standard laboratory method for the synthesis of this compound involves the reaction of 4-methyl-1-pentanol (B72827) with phosphorus tribromide (PBr₃).[2] This is a common method for converting primary alcohols to alkyl bromides.
Methodology:
-
Reaction Setup: 4-methyl-1-pentanol is placed in a round-bottom flask, typically cooled in an ice bath to manage the exothermic nature of the reaction.
-
Reagent Addition: Phosphorus tribromide is added dropwise to the cooled alcohol with constant stirring. The stoichiometry is typically 3 moles of alcohol to 1 mole of PBr₃.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux to drive the reaction to completion.
-
Work-up: The mixture is cooled, and the product is isolated. This usually involves washing with water to remove phosphorous acid, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally a wash with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and then purified by fractional distillation to yield pure this compound.
Purity Assessment by Gas Chromatography (GC)
The purity of this compound is commonly assessed using Gas Chromatography, often with a Flame Ionization Detector (GC-FID). Purity levels are typically expected to be ≥98.0%.[6]
General Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.
-
GC Parameters (Typical Starting Points):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Detector Temperature: 280 °C
-
-
Data Analysis: The purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks detected. The purity is calculated as:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Further characterization can be performed using techniques such as Mass Spectrometry (MS), which provides information on the compound's fragmentation pattern, and Infrared (IR) Spectroscopy, which identifies characteristic functional group vibrations.[5][7]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 626-88-0 [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-4-methylpentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpentane, an alkyl halide, serves as a versatile building block in organic synthesis. Its primary utility lies in its role as an alkylating agent, enabling the introduction of the 4-methylpentyl group into a variety of molecular scaffolds. This moiety is of interest in the development of complex organic molecules, including pharmaceutical intermediates, due to its branched, lipophilic nature. These application notes provide an overview of key reactions involving this compound and detailed protocols for its use in several common synthetic transformations.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 146-148 °C |
| Density | 1.134 g/mL at 25 °C |
| CAS Number | 626-88-0 |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Key Applications and Experimental Protocols
This compound is a key reagent in several fundamental organic reactions, including nucleophilic substitutions and organometallic preparations. The following sections detail the protocols for some of its most common applications.
Malonic Ester Synthesis: Preparation of Diethyl 2-(4-methylpentyl)malonate
The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. The alkylation of diethyl malonate with this compound provides a straightforward route to diethyl 2-(4-methylpentyl)malonate, a useful intermediate for further elaboration.
Reaction Scheme:
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
This compound
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 eq) to absolute ethanol under an inert atmosphere.
-
To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq) dropwise.
-
After the addition is complete, add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude diethyl 2-(4-methylpentyl)malonate.
-
Purify the product by vacuum distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Diethyl malonate | 160.17 | 1.0 | 75-85 |
| Sodium | 22.99 | 1.0 | - |
| This compound | 165.07 | 1.0 | - |
| Diethyl 2-(4-methylpentyl)malonate | 244.34 | - | - |
Gabriel Synthesis: Preparation of 4-Methylpentan-1-amine
The Gabriel synthesis provides a reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct ammonolysis.[1][2][3]
Reaction Scheme:
Materials:
-
Potassium phthalimide (B116566)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution and heat the mixture at 80-90 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into water. The N-(4-methylpentyl)phthalimide will precipitate.
-
Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-(4-methylpentyl)phthalimide in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture, acidify with dilute HCl, and filter off the phthalhydrazide.
-
Concentrate the filtrate, make it basic with NaOH solution, and extract the amine with diethyl ether.
-
Dry the ethereal extract over anhydrous potassium carbonate, filter, and remove the solvent to obtain 4-methylpentan-1-amine.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Potassium phthalimide | 185.22 | 1.0 | 80-90 (overall) |
| This compound | 165.07 | 1.0 | - |
| Hydrazine hydrate | 50.06 | 1.2 | - |
| 4-Methylpentan-1-amine | 101.19 | - | - |
Grignard Reaction: Preparation and Reaction of 4-Methylpentylmagnesium Bromide
This compound is a precursor to the corresponding Grignard reagent, 4-methylpentylmagnesium bromide, a potent nucleophile used for the formation of carbon-carbon bonds.[4][5]
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a small crystal of iodine under an inert atmosphere.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature.
-
Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol, 2,6-dimethyl-2-hexanol, by distillation.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Magnesium | 24.31 | 1.1 | 70-90 |
| This compound | 165.07 | 1.0 | - |
| Acetone | 58.08 | 1.0 | - |
| 2,6-Dimethyl-2-hexanol | 130.23 | - | - |
Logical Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.
References
Application Notes and Protocols: 1-Bromo-4-methylpentane as an Alkylating Agent in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpentane, also known as isohexyl bromide, is a valuable alkylating agent in organic synthesis for the introduction of the 4-methylpentyl (isohexyl) group. This branched alkyl chain can be strategically incorporated into molecules to modify their physicochemical properties, such as lipophilicity and steric bulk, which is of significant interest in the development of new pharmaceutical agents and other functional materials. The carbon-bromine bond in this compound is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in several key C-C bond-forming reactions, including Grignard reactions, alkylation of active methylene (B1212753) compounds, and transition metal-catalyzed cross-coupling reactions.
Grignard Reaction: Formation of 4-Methylpentylmagnesium Bromide and Subsequent C-C Bond Formation
The preparation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide, is a primary application of this compound. This organometallic reagent acts as a potent nucleophile, reacting with a wide range of electrophiles, most notably carbonyl compounds, to form new C-C bonds and produce alcohols.
Reaction Scheme:
Experimental Protocol: Synthesis of 2,5-Dimethyl-2-hexanol via Grignard Reaction with Acetone (B3395972)
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetone (1.0 eq), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Place the magnesium turnings and a crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, the remaining this compound solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution is 4-methylpentylmagnesium bromide.
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by distillation.
Quantitative Data (Representative):
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Acetone | 2,5-Dimethyl-2-hexanol | 0 °C to rt, 2 h | ~70-85 |
| Benzaldehyde | 1-Phenyl-5-methyl-1-hexanol | 0 °C to rt, 2 h | ~80-90 |
Note: Yields are highly dependent on the quality of reagents and the strict exclusion of moisture.
Caption: Workflow for Grignard reaction using this compound.
Alkylation of Active Methylene Compounds: Synthesis of Diethyl 2-(4-methylpentyl)malonate
This compound is an effective alkylating agent for carbanions generated from active methylene compounds, such as diethyl malonate. This reaction is a classic method for forming C-C bonds and is a key step in the malonic ester synthesis for the preparation of substituted carboxylic acids.[1]
Reaction Scheme:```
CH2(COOEt)2 + NaOEt --(EtOH)--> Na+[CH(COOEt)2]- Na+[CH(COOEt)2]- + CH3CH(CH3)CH2CH2CH2Br --> CH3CH(CH3)CH2CH2CH2CH(COOEt)2 + NaBr
Caption: Workflow for the alkylation of diethyl malonate.
Transition Metal-Catalyzed Cross-Coupling Reactions
While less common for unactivated primary alkyl bromides, this compound can potentially participate in various transition metal-catalyzed cross-coupling reactions to form C(sp³)-C(sp²) or C(sp³)-C(sp) bonds. These reactions often require specific catalyst systems to overcome challenges such as slow oxidative addition and competing β-hydride elimination.
a) Suzuki-Miyaura Coupling (Representative Protocol)
The Suzuki-Miyaura coupling of alkyl halides with boronic acids is a powerful tool for C-C bond formation. [2] Reaction Scheme:
Representative Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 1.5 eq).
-
Add the arylboronic acid (1.2 eq), followed by this compound (1.0 eq) and the solvent (e.g., toluene/water mixture).
-
Stir the reaction mixture at elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
b) Negishi Coupling (Representative Protocol)
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. [3][4] Reaction Scheme: ``` CH3CH(CH3)CH2CH2CH2Br + Ar-ZnCl --(Pd or Ni catalyst)--> CH3CH(CH3)CH2CH2CH2-Ar
CH3CH(CH3)CH2CH2CH2Br + H-C≡C-R --(Pd catalyst, Cu(I) cocatalyst, base)--> CH3CH(CH3)CH2CH2CH2-C≡C-R
Caption: Cross-coupling pathways for this compound.
Conclusion
This compound is a versatile and valuable reagent for introducing the isohexyl group into organic molecules through various C-C bond-forming reactions. Its utility is most prominently demonstrated in the formation of Grignard reagents for subsequent reactions with carbonyl compounds and in the alkylation of active methylene compounds. While transition metal-catalyzed cross-coupling reactions with this unactivated alkyl bromide are more challenging, they represent a potential avenue for more complex molecular construction with the appropriate choice of catalyst and reaction conditions. The protocols and data presented herein provide a foundational guide for researchers in the application of this compound as a key building block in organic synthesis.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Note: Standardized Protocol for the Synthesis of 4-Methylpentylmagnesium Bromide
Abstract:
This document provides a comprehensive protocol for the preparation of the Grignard reagent, 4-methylpentylmagnesium bromide, from 1-bromo-4-methylpentane. The synthesis of Grignard reagents is a fundamental and versatile method for forming carbon-carbon bonds in organic chemistry.[1][2][3] This protocol outlines the necessary reagents, equipment, detailed experimental procedure, and methods for determining the concentration of the prepared reagent. Adherence to anhydrous and inert atmospheric conditions is critical for the successful synthesis of this highly reactive organometallic compound.[4][5]
Introduction
Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases that react with a wide variety of electrophiles.[2] The formation of 4-methylpentylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[4] This reactivity makes Grignard reagents indispensable tools in academic research and industrial drug development for the construction of complex molecular architectures. The successful and reproducible formation of these reagents is contingent on the strict exclusion of atmospheric oxygen and moisture, which can lead to unwanted side reactions such as oxidation and hydrolysis.[5]
Experimental Overview
The synthesis of 4-methylpentylmagnesium bromide is achieved by the slow addition of this compound to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The reaction is initiated, often with the aid of a small crystal of iodine, and proceeds exothermically.[2] Upon completion, the concentration of the Grignard reagent is determined by titration.
Reaction Scheme
Caption: Workflow for the synthesis and quantification of 4-methylpentylmagnesium bromide.
Signaling Pathway (Reaction Mechanism)
Caption: Single Electron Transfer (SET) mechanism for Grignard reagent formation.
References
Application Notes and Protocols for Nucleophilic Substitution (SN2) Reactions Involving 1-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution (SN2) reactions involving 1-Bromo-4-methylpentane. This primary alkyl bromide is a versatile substrate for the formation of various functional groups, a crucial process in medicinal chemistry and drug development for the synthesis of new molecular entities.
Introduction to SN2 Reactions of this compound
This compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. Its primary nature minimizes steric hindrance at the electrophilic carbon, allowing for efficient backside attack by a wide range of nucleophiles.[1] This characteristic leads to predictable reaction kinetics and high yields of the desired substitution products. The general SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (bromide), resulting in an inversion of stereochemistry if the carbon is a chiral center.[2] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[2]
Factors Influencing SN2 Reactions with this compound
Several factors govern the outcome and rate of SN2 reactions with this compound:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles are generally more potent than their neutral counterparts.[3]
-
Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are preferred for SN2 reactions.[4] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.
-
Leaving Group: Bromide is a good leaving group, facilitating the SN2 reaction.[5]
-
Temperature: Higher temperatures generally increase the reaction rate, although they can also promote competing elimination (E2) reactions.[4]
Quantitative Data for SN2 Reactions of this compound
While specific experimental kinetic and yield data for this compound is not extensively published, the following tables summarize the expected relative reaction rates and approximate yields based on well-established principles for analogous primary alkyl bromides.[6]
Table 1: Estimated Relative Reaction Rates and Conditions
| Nucleophile | Reagent | Solvent | Relative Rate | Temperature (°C) |
| Hydroxide (B78521) | NaOH | Ethanol (B145695)/Water | Moderate | 50-70 |
| Cyanide | NaCN | DMSO | Fast | 25-50 |
| Iodide | NaI | Acetone | Very Fast | 25 |
Note: Relative rates are estimates based on the reactivity of similar primary alkyl bromides.
Table 2: Expected Products and Approximate Yields
| Nucleophile | Product | Approximate Yield (%) |
| OH⁻ | 4-Methylpentan-1-ol | 80-90 |
| CN⁻ | 5-Methylhexanenitrile | 85-95 |
| I⁻ | 1-Iodo-4-methylpentane | >95 |
Note: Yields are estimates and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
The following are general methodologies for conducting SN2 reactions with this compound.
Protocol 1: Synthesis of 4-Methylpentan-1-ol via SN2 Reaction with Sodium Hydroxide
Objective: To synthesize 4-Methylpentan-1-ol from this compound and sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of sodium hydroxide in a mixture of ethanol and water.
-
Add this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours).
-
After cooling, neutralize any excess base with a dilute acid.
-
Extract the organic product with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.
-
Concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis of 5-Methylhexanenitrile via SN2 Reaction with Sodium Cyanide
Objective: To synthesize 5-Methylhexanenitrile from this compound and sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve sodium cyanide in DMSO.
-
Add this compound to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours).[7]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove DMSO and residual cyanide.
-
Dry the organic layer over an anhydrous salt and filter.
-
Remove the solvent using a rotary evaporator to yield the crude nitrile.
-
Purify by distillation under reduced pressure.
Protocol 3: Synthesis of 1-Iodo-4-methylpentane via the Finkelstein Reaction
Objective: To synthesize 1-Iodo-4-methylpentane from this compound using the Finkelstein reaction.[8][9]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[9]
-
Stir the mixture at room temperature or with gentle heating under reflux for a set period (e.g., 1-2 hours).
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate to obtain the crude 1-Iodo-4-methylpentane.
-
The product can be further purified by distillation if required.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. demo.nlinvesteert.nl [demo.nlinvesteert.nl]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Finkelstein Reaction [unacademy.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 1-bromo-4-methylpentane. This versatile alkylating agent is instrumental in introducing the isohexyl moiety into various molecular scaffolds, a common structural feature in a range of biologically active compounds. The following sections detail the synthesis of a malonic ester derivative and a key precursor for urea (B33335) and thiourea-based therapeutic agents.
Synthesis of Diethyl 2-(4-methylpentyl)malonate
Application Note: Diethyl 2-(4-methylpentyl)malonate is a valuable intermediate in the synthesis of substituted carboxylic acids and barbiturate-like structures. The malonic ester synthesis provides a reliable method for the carbon-carbon bond formation between diethyl malonate and this compound. The reaction proceeds via an S(_N)2 mechanism, where the enolate of diethyl malonate acts as a nucleophile.
Experimental Protocol:
A solution of sodium ethoxide is first prepared by cautiously adding sodium metal to absolute ethanol (B145695) under an inert atmosphere. To this, diethyl malonate is added to form the sodium salt. Subsequently, this compound is introduced, and the reaction mixture is heated to reflux to facilitate the alkylation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralizing the base, extracting the product into an organic solvent, and purifying it by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl malonate | 1.0 molar equivalent | [1] |
| Sodium | 1.0 molar equivalent | [1] |
| This compound | 1.0 molar equivalent | Inferred |
| Absolute Ethanol | Sufficient volume for dissolution | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | Not specified; monitor by TLC | Inferred |
| Product Information | ||
| Product | Diethyl 2-(4-methylpentyl)malonate | |
| Yield | 79-83% (for methyl derivative) | [1] |
| Purification | Vacuum Distillation | [1] |
Synthetic Workflow:
Alkylation of diethyl malonate.
Synthesis of 4-Isopentyloxyaniline: A Precursor for Urea and Thiourea (B124793) Derivatives
Application Note: 4-Isopentyloxyaniline is a crucial intermediate for the synthesis of various pharmaceutical compounds, including the anti-tubercular drug thiocarlide. Its synthesis is achieved via a Williamson ether synthesis, where the phenoxide of 4-aminophenol (B1666318) reacts with this compound. The resulting ether is a versatile building block for the subsequent formation of urea or thiourea functionalities.
Experimental Protocol:
4-Aminophenol is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base like potassium carbonate is added to generate the phenoxide ion. This compound is then added, and the mixture is heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminophenol | 1.0 molar equivalent | Inferred |
| This compound | 1.0 - 1.2 molar equivalents | [2] |
| Potassium Carbonate | 1.5 - 2.0 molar equivalents | [2] |
| Solvent | DMF | [2] |
| Reaction Conditions | ||
| Temperature | 80-90 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Product Information | ||
| Product | 4-Isopentyloxyaniline | |
| Yield | 85-95% (for analogous reaction) | [2] |
| Purification | Recrystallization or Column Chromatography | [2] |
Synthetic Workflow:
Williamson ether synthesis of 4-isopentyloxyaniline.
Synthesis of 1,3-Bis(4-isopentyloxyphenyl)thiourea (Thiocarlide)
Application Note: Thiocarlide is a thiourea-based drug with known anti-tuberculosis activity.[3] It functions by inhibiting the synthesis of oleic acid, a key component of the mycobacterial cell wall, by targeting the DesA3 enzyme.[4][5] The synthesis involves the reaction of 4-isopentyloxyaniline with a thiocarbonyl source.
Experimental Protocol:
Two equivalents of 4-isopentyloxyaniline are reacted with one equivalent of a thiocarbonylating agent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), in an inert solvent like dichloromethane. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and evaporation of the solvent. The crude product is then purified by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| 4-Isopentyloxyaniline | 2.0 molar equivalents | Inferred |
| Thiocarbonylating Agent (e.g., TCDI) | 1.0 molar equivalent | Inferred |
| Solvent | Dichloromethane | Inferred |
| Reaction Conditions | ||
| Temperature | Room Temperature | Inferred |
| Reaction Time | Monitor by TLC | Inferred |
| Product Information | ||
| Product | 1,3-Bis(4-isopentyloxyphenyl)thiourea | |
| Yield | Not specified | |
| Purification | Recrystallization | Inferred |
Biological Signaling Pathway: Inhibition of Mycolic Acid Synthesis by Thiocarlide
Mechanism of action of Thiocarlide.
Synthesis of 1,3-Bis(4-isopentyloxyphenyl)urea
Application Note: Symmetrical N,N'-diaryl ureas are a class of compounds with a wide range of biological activities, including potential as anti-inflammatory and anticancer agents. The synthesis of 1,3-bis(4-isopentyloxyphenyl)urea can be achieved by reacting 4-isopentyloxyaniline with a carbonyl source.
Experimental Protocol:
Two equivalents of 4-isopentyloxyaniline are reacted with one equivalent of a carbonylating agent, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI), in an inert solvent. The reaction conditions will vary depending on the chosen carbonyl source. For example, when using triphosgene, the reaction is often carried out in the presence of a base like triethylamine (B128534) at low temperatures. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| 4-Isopentyloxyaniline | 2.0 molar equivalents | [6] |
| Carbonylating Agent (e.g., Triphosgene) | 0.5 - 1.0 molar equivalent | [6] |
| Base (e.g., Triethylamine) | 2.0 molar equivalents | [7] |
| Solvent | Acetonitrile or Dichloromethane | [6][7] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 1-4 hours | [6] |
| Product Information | ||
| Product | 1,3-Bis(4-isopentyloxyphenyl)urea | |
| Yield | High (for analogous reactions) | [6] |
| Purification | Recrystallization | [6] |
Synthetic Workflow:
Synthesis of a symmetrical diaryl urea.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiocarlide - Wikipedia [en.wikipedia.org]
- 4. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-Methylpentylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-methylpentylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The protocol details the necessary reagents, equipment, and procedural steps for the successful formation of this organometallic compound. Additionally, safety considerations, reaction mechanisms, and key physical and chemical properties are outlined to ensure safe and efficient execution in a laboratory setting. This reagent is a potent nucleophile and strong base, making it a versatile tool for creating carbon-carbon bonds in the development of novel chemical entities.[1][2]
Introduction
Grignard reagents, discovered by Victor Grignard, are organomagnesium halides that serve as powerful nucleophiles in organic chemistry.[3][4] The formation of 4-methylpentylmagnesium bromide from 1-bromo-4-methylpentane and magnesium metal is a classic example of a Grignard reaction.[1] The carbon-magnesium bond in this reagent is highly polarized, resulting in a nucleophilic carbon atom that can attack a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.[2][5][6][7] The successful preparation of this reagent is highly dependent on maintaining anhydrous conditions, as it reacts readily with protic solvents like water.[5][8][9]
Physicochemical Properties
4-Methylpentylmagnesium bromide is typically prepared and used in situ as a solution in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[2] Due to its high reactivity, it is not commonly isolated as a pure substance.[2]
| Property | Value/Description | Source |
| Molecular Formula | C₆H₁₃BrMg | - |
| Molecular Weight | 189.37 g/mol | Calculated |
| Appearance in Solution | Typically a gray, cloudy, or brownish solution.[2][10] | [2][10] |
| Solubility | Soluble in anhydrous ethereal solvents (e.g., diethyl ether, THF).[2] | [2] |
| Reactivity | Highly reactive with water, alcohols, and other protic solvents.[2][5] Reacts with oxygen.[2] | [2][5] |
Experimental Protocol: Preparation of 4-Methylpentylmagnesium Bromide
This protocol outlines the laboratory-scale synthesis of 4-methylpentylmagnesium bromide.
Materials:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 1.5 g | 0.062 |
| This compound | C₆H₁₃Br | 165.07 | 10.0 g (8.0 mL) | 0.061 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Iodine (crystal) | I₂ | 253.81 | 1-2 small crystals | - |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Drying tubes (e.g., with calcium chloride)
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[9][10][11]
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. The condenser outlet should be fitted with a drying tube.
-
Place a magnetic stir bar in the flask.
-
-
Magnesium Activation:
-
Initiation of the Reaction:
-
In the dropping funnel, prepare a solution of this compound in 20 mL of anhydrous diethyl ether.
-
Add approximately 2-3 mL of this solution to the magnesium turnings.
-
The reaction should begin spontaneously within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/gray solution.[10][15]
-
If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[9][15] Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.[9]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[2][15]
-
After the addition is complete, if reflux subsides, gently heat the mixture using a heating mantle to maintain a steady reflux for an additional 30-60 minutes to ensure complete reaction of the magnesium.[15]
-
-
Completion and Use:
Reaction Mechanism and Workflow
The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[1]
Caption: Mechanism of 4-methylpentylmagnesium bromide formation.
The overall experimental workflow is a critical sequence of steps to ensure a successful synthesis.
Caption: Experimental workflow for Grignard reagent synthesis.
Safety Precautions
The preparation of Grignard reagents involves significant hazards that must be carefully managed.
-
Flammability: Diethyl ether is extremely flammable and volatile. Ensure the reaction is conducted in a well-ventilated fume hood, away from any sources of ignition.[9][11][17]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. An ice bath should be kept on hand to control the reaction rate if necessary.[9][11][17]
-
Reactivity with Water and Air: Grignard reagents react violently with water and are sensitive to atmospheric oxygen and moisture.[12][16] It is imperative to use anhydrous solvents and maintain an inert atmosphere throughout the procedure.[10][16]
-
Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[10][12][17]
Applications in Drug Development
4-Methylpentylmagnesium bromide is a valuable building block in medicinal chemistry and drug development. Its primary application is the formation of new carbon-carbon bonds, allowing for the synthesis of more complex molecules from simpler precursors.
-
Synthesis of Alcohols: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, which are common functional groups in drug candidates.[2]
-
Alkylation Reactions: The 4-methylpentyl group can be introduced into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) by modifying the lipophilicity and steric profile of a lead compound.
-
Reaction with Esters: The reaction with esters yields tertiary alcohols, providing another route to complex alcohol structures.[2]
The versatility of this reagent makes it a key tool for constructing the carbon skeletons of potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. adichemistry.com [adichemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. dchas.org [dchas.org]
Application of 1-Bromo-4-methylpentane in Agrochemical Synthesis
Abstract
1-Bromo-4-methylpentane, also known as isohexyl bromide, is a versatile alkylating agent with significant applications in the synthesis of agrochemical intermediates. Its branched alkyl structure is a key feature in the design of modern herbicides and fungicides, contributing to the molecule's lipophilicity and interaction with biological targets. This application note details the use of this compound in the synthesis of key agrochemical precursors, namely diethyl 2-(4-methylpentyl)malonate and N-aryl-N'-(isopentyloxy)phenyl ureas, and provides detailed experimental protocols for their synthesis.
Introduction
The continuous demand for more effective and selective agrochemicals necessitates the development of novel molecular scaffolds. Alkyl bromides are fundamental building blocks in organic synthesis, allowing for the introduction of alkyl chains into various molecules. This compound serves as a source for the isohexyl group, a structural motif found in some biologically active compounds. The introduction of this branched alkyl chain can influence the physicochemical properties of a molecule, such as its solubility, stability, and ability to penetrate biological membranes, which are critical for the efficacy of an agrochemical.
This document outlines two primary applications of this compound in the synthesis of potential agrochemical candidates:
-
Synthesis of Diethyl 2-(4-methylpentyl)malonate: This malonic ester derivative is a precursor for the synthesis of substituted carboxylic acids, which are themselves key intermediates for various herbicides, including compounds structurally related to the herbicide Karsil.
-
Synthesis of Phenylurea Derivatives: Phenylurea compounds are a well-established class of herbicides that act by inhibiting photosynthesis. The introduction of an isopentyloxy group, derived from this compound, can modulate the herbicidal activity and selectivity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of agrochemical intermediates using this compound. The data is representative of typical laboratory-scale syntheses.
| Intermediate Product | Reactants | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Diethyl 2-(4-methylpentyl)malonate | This compound, Diethyl malonate | Sodium Ethoxide | Ethanol (B145695) | 12 | 78 | 85-90 |
| 1,3-bis(4-(isopentyloxy)phenyl)urea | This compound, 1,3-bis(4-hydroxyphenyl)urea (B3050005) | Potassium Carbonate | DMF | 24 | 100 | 75-80 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(4-methylpentyl)malonate
This protocol describes the alkylation of diethyl malonate with this compound to yield diethyl 2-(4-methylpentyl)malonate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.
-
After the addition is complete, add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure diethyl 2-(4-methylpentyl)malonate.
Protocol 2: Synthesis of 1,3-bis(4-(isopentyloxy)phenyl)urea
This protocol describes the O-alkylation of 1,3-bis(4-hydroxyphenyl)urea with this compound to yield a phenylurea derivative with potential herbicidal activity.
Materials:
-
This compound (2.2 eq)
-
1,3-bis(4-hydroxyphenyl)urea (1.0 eq)
-
Potassium carbonate (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 1,3-bis(4-hydroxyphenyl)urea, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,3-bis(4-(isopentyloxy)phenyl)urea.
Mandatory Visualization
Caption: Synthesis of a Karsil analogue from this compound.
Caption: Synthesis of a phenylurea herbicide using this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potential agrochemical compounds. The protocols provided herein demonstrate its utility in creating key intermediates for classes of herbicides with proven efficacy. Further derivatization of the synthesized malonate and phenylurea intermediates can lead to the discovery of novel and potent agrochemicals. The incorporation of the branched isohexyl moiety from this compound is a strategic approach in the rational design of new crop protection agents. Researchers in the field of agrochemical synthesis are encouraged to explore the potential of this readily available alkylating agent in their discovery programs.
Application Notes and Protocols: Wurtz Coupling of 1-Bromo-4-methylpentane and Its Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wurtz coupling reaction, first reported by Charles Adolphe Wurtz in 1855, is a classic method in organic synthesis for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of a reactive metal, typically sodium.[1][2] This reaction is particularly useful for the synthesis of symmetrical alkanes. When 1-bromo-4-methylpentane is subjected to Wurtz coupling conditions, the primary objective is the synthesis of 2,7-dimethyloctane (B85488). However, the reaction is often accompanied by side reactions, most notably disproportionation, which leads to the formation of an alkene and an alkane with the same number of carbon atoms as the starting alkyl halide.[3] This document provides a detailed overview of the main reaction and its significant side reactions, a generalized experimental protocol for the Wurtz coupling of this compound, and visual diagrams to illustrate the reaction pathways and experimental workflow.
Main Reaction and Side Reactions
The Wurtz coupling of this compound with sodium in an anhydrous ether solvent is intended to produce the symmetrical alkane, 2,7-dimethyloctane. The reaction proceeds through a mechanism that is believed to involve both free radical and organometallic intermediates.[2][4]
Main Coupling Reaction:
2 (CH₃)₂CHCH₂CH₂CH₂Br + 2 Na → (CH₃)₂CHCH₂CH₂CH₂CH₂CH₂CH(CH₃)₂ + 2 NaBr
However, a significant side reaction that competes with the desired coupling is disproportionation. In this process, one alkyl radical abstracts a hydrogen atom from another, resulting in the formation of an alkane (4-methylpentane) and an alkene (4-methyl-1-pentene).[3][5]
Disproportionation Side Reaction:
2 (CH₃)₂CHCH₂CH₂CH₂Br + 2 Na → (CH₃)₂CHCH₂CH₂CH₃ + (CH₃)₂CHCH₂CH=CH₂ + 2 NaBr
The ratio of the coupling product to the disproportionation products is influenced by factors such as the structure of the alkyl halide, the reaction temperature, and the solvent used. While the Wurtz reaction is generally more efficient for primary alkyl halides like this compound, the formation of side products can still significantly reduce the yield of the desired coupled product.[6][7]
Product Distribution
A comprehensive search of scientific literature did not yield specific quantitative data for the product distribution of the Wurtz coupling reaction of this compound. The yields of coupling versus disproportionation products are highly dependent on the specific reaction conditions. However, based on the general understanding of the Wurtz reaction with primary alkyl halides, the expected products are listed in the table below. It is important to note that the yield of the desired coupled product is often moderate, and significant amounts of side products can be formed.
| Product Name | Chemical Structure | Product Type |
| 2,7-Dimethyloctane | (CH₃)₂CH(CH₂)₄CH(CH₃)₂ | Coupling Product |
| 4-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | Disproportionation Product (Alkane) |
| 4-Methyl-1-pentene | (CH₃)₂CHCH₂CH=CH₂ | Disproportionation Product (Alkene) |
Experimental Protocol
The following is a generalized experimental protocol for the Wurtz coupling of a primary alkyl bromide, such as this compound. This protocol is based on general procedures for the Wurtz reaction and should be adapted and optimized for specific laboratory conditions.[8]
Materials:
-
This compound
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
An inert gas atmosphere (e.g., nitrogen or argon)
-
Standard reflux apparatus (round-bottom flask, condenser, drying tube)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a dry reflux apparatus under an inert atmosphere. The round-bottom flask should be equipped with a magnetic stir bar.
-
Reagent Preparation: In the round-bottom flask, place the required amount of finely cut sodium metal in anhydrous diethyl ether.
-
Initiation of Reaction: While stirring vigorously, slowly add a solution of this compound in anhydrous diethyl ether to the sodium suspension. The reaction is exothermic and may require initial gentle heating to initiate.
-
Reaction Maintenance: Once the reaction has started, maintain a gentle reflux by heating the mixture. Continue the reaction with stirring for several hours until the sodium metal is consumed.
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Cautiously quench any unreacted sodium by the slow addition of a small amount of ethanol (B145695), followed by water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over a suitable drying agent. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: The crude product mixture can be purified by fractional distillation to separate the desired 2,7-dimethyloctane from the lower-boiling side products (4-methylpentane and 4-methyl-1-pentene).
Visual Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Choose the incorrect statement: [allen.in]
- 6. jk-sci.com [jk-sci.com]
- 7. organic chemistry - Order of reactivity of substrates towards Wurtz reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
Application Notes and Protocols for the Finkelstein Reaction: Synthesis of 1-Iodo-4-methylpentane
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-iodo-4-methylpentane (B7976347) from 1-bromo-4-methylpentane via the Finkelstein reaction. The Finkelstein reaction is a robust and efficient method for the conversion of alkyl bromides and chlorides to their corresponding iodides.[1][2] This nucleophilic substitution (SN2) reaction is typically carried out using sodium iodide in acetone (B3395972), where the precipitation of the insoluble sodium bromide drives the reaction to completion.[1][3] These notes are intended for researchers, scientists, and professionals in drug development seeking a reliable method for the synthesis of primary iodoalkanes.
Introduction
The Finkelstein reaction is a classic and widely used method in organic synthesis for the formation of alkyl iodides from other alkyl halides.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an iodide ion displaces a bromide or chloride ion.[1][4] The choice of acetone as a solvent is crucial, as sodium iodide is soluble in acetone while the resulting sodium bromide or chloride is not, thus shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[2][3]
Primary alkyl halides, such as this compound, are excellent substrates for the Finkelstein reaction due to their relatively unhindered nature, which facilitates the backside attack of the nucleophile characteristic of an SN2 reaction.[5] The resulting 1-iodo-4-methylpentane is a valuable synthetic intermediate.
Reaction Mechanism and Principles
The Finkelstein reaction is a single-step process where the iodide nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a new carbon-iodine bond and the simultaneous cleavage of the carbon-bromine bond.[1]
Key Principles:
-
SN2 Mechanism: The reaction follows a second-order kinetic profile, being first order in both the alkyl halide and the iodide salt.[6]
-
Solvent Effects: Acetone is the preferred solvent due to the differential solubility of the sodium halide salts.[2] Sodium iodide is soluble, while sodium bromide is sparingly soluble and precipitates out of the solution, driving the reaction forward.[2][3]
-
Substrate Suitability: Primary alkyl halides are ideal substrates.[5] Secondary halides react more slowly, and tertiary, vinyl, and aryl halides are generally unreactive under standard Finkelstein conditions.[2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Finkelstein reaction with primary alkyl bromides, adapted for the synthesis of 1-iodo-4-methylpentane.
| Parameter | Value/Condition | Notes |
| Substrate | This compound | A primary alkyl bromide, ideal for SN2 reactions. |
| Reagent | Sodium Iodide (NaI) | Typically used in molar excess to ensure complete conversion. |
| Solvent | Acetone (anhydrous) | Essential for the precipitation of sodium bromide. |
| Temperature | Reflux (~56 °C) | Gentle heating is sufficient to promote the reaction. |
| Reaction Time | 20 - 60 minutes | Reaction progress can be monitored by the formation of a precipitate. |
| Typical Yield | > 85% | High yields are generally achievable with primary alkyl bromides. |
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of 1-iodobutane (B1219991) from 1-bromobutane (B133212) and is expected to yield excellent results for this compound.[7]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (optional, for purification)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15 g (0.1 mol) of anhydrous sodium iodide in 80 mL of anhydrous acetone.[7]
-
Addition of Substrate: To the stirred solution, add 0.08 mol of this compound.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a water bath or heating mantle for approximately 20-30 minutes.[7] The formation of a white precipitate (sodium bromide) should be observed.
-
Work-up - Acetone Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator or by simple distillation (approximately 60 mL).[7]
-
Extraction: Cool the residue in an ice bath and add 50 mL of water. Transfer the mixture to a separatory funnel and extract the product with 25 mL of diethyl ether.[7] Separate the organic layer.
-
Washing: Wash the organic layer with 10 mL of a saturated aqueous sodium bisulfite solution to remove any traces of iodine.[7] The organic layer should become colorless.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude 1-iodo-4-methylpentane.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-iodo-4-methylpentane.
Caption: Workflow for the synthesis of 1-iodo-4-methylpentane.
Safety Precautions
-
Alkyl halides, particularly iodides, are toxic and should be handled with care in a well-ventilated fume hood.[7]
-
Avoid skin contact and inhalation of vapors.[7]
-
Acetone and diethyl ether are highly flammable; ensure there are no open flames or spark sources in the vicinity.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization
The identity and purity of the synthesized 1-iodo-4-methylpentane can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
The Finkelstein reaction provides a straightforward and high-yielding method for the synthesis of 1-iodo-4-methylpentane from its corresponding bromoalkane. The protocol detailed in these notes is robust and can be readily implemented in a standard organic synthesis laboratory. Careful adherence to the procedure and safety precautions will ensure a successful outcome.
References
Application Note: Synthesis of 1-Bromo-4-methylpentane via Anti-Markovnikov Hydrobromination
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-4-methylpentane from 4-methyl-1-pentene (B8377) through a peroxide-initiated, anti-Markovnikov addition of hydrogen bromide (HBr). This free-radical chain reaction, often referred to as the "peroxide effect" or the Kharasch effect, offers a regioselective method to obtain terminal alkyl bromides from α-olefins, a crucial transformation in synthetic organic chemistry.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The addition of hydrogen halides to unsymmetrical alkenes is a fundamental reaction in organic chemistry. Under standard electrophilic addition conditions, the reaction of HBr with an alkene follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond.[3] However, in the presence of a radical initiator, such as an organic peroxide, and heat or UV light, the regioselectivity is reversed, leading to the anti-Markovnikov product.[3][4][5] This occurs because the reaction proceeds through a more stable carbon radical intermediate.[4][6]
The synthesis of this compound, an important alkylating agent and building block in the synthesis of more complex molecules, is a prime example of this reaction's utility.[7][8] This application note details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical data for this transformation.
Reaction Mechanism
The anti-Markovnikov addition of HBr proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1][2]
-
Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide) upon heating or exposure to UV light, generating two alkoxy radicals.[4] These highly reactive radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•).[1][4]
-
Propagation: The bromine radical adds to the less substituted carbon (C1) of the 4-methyl-1-pentene double bond. This regioselective addition generates a more stable secondary carbon radical at the C2 position.[6] This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product, this compound, and regenerating a bromine radical, which continues the chain reaction.[1][4]
-
Termination: The chain reaction concludes when two radicals combine in various ways to form stable, non-radical species.
The diagram below illustrates the key steps of the reaction mechanism.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
- 7. This compound 97 626-88-0 [sigmaaldrich.com]
- 8. This compound | 626-88-0 [chemicalbook.com]
Application Notes and Protocols: Introducing the 4-Methylpentyl Group with 1-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpentane is a versatile alkylating agent utilized in organic synthesis to introduce the 4-methylpentyl (isohexyl) moiety onto a variety of nucleophilic substrates. This branched alkyl chain can be strategically employed in drug design and materials science to modulate physicochemical properties such as lipophilicity, steric bulk, and metabolic stability. Increased lipophilicity can enhance membrane permeability and influence the binding affinity of a molecule to its biological target. These application notes provide a comprehensive overview of the use of this compound in key alkylation reactions, complete with detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and signaling pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction setups and purification procedures.
| Property | Value |
| Molecular Formula | C₆H₁₃Br[1] |
| Molecular Weight | 165.07 g/mol [1] |
| CAS Number | 626-88-0[1] |
| Appearance | Colorless liquid |
| Boiling Point | 146-148 °C |
| Density | 1.134 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water. |
Applications in Organic Synthesis
This compound is an effective electrophile for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon nucleophiles. The following sections detail the protocols for these key transformations.
N-Alkylation: Synthesis of N-(4-methylpentyl)anilines and N-alkylated Indoles
The introduction of a 4-methylpentyl group onto nitrogen-containing heterocycles is a crucial step in the synthesis of various biologically active compounds, including synthetic cannabinoids.
Representative Experimental Protocol: N-Alkylation of Aniline (B41778)
This protocol describes a general procedure for the mono-N-alkylation of aniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-methylpentyl)aniline.
Illustrative Quantitative Data for N-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12-24 | 75-85 |
| Indole | NaH | DMF | 25 | 2-4 | 80-90 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | 60 | 6-12 | 85-95 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols and alkyl halides.
Representative Experimental Protocol: O-Alkylation of Phenol (B47542)
Materials:
-
Phenol
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 60 °C and monitor the reaction by TLC.[2]
-
After completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with 1 M aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4-methylpentoxy)benzene.
Illustrative Quantitative Data for O-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | DMF | 60 | 12-18 | 80-90 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 12-24 | 85-95 |
| 2-Naphthol | NaH | THF | 25 | 4-8 | 88-96 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
S-Alkylation of Thiols
The high nucleophilicity of thiols allows for efficient S-alkylation under mild conditions.
Representative Experimental Protocol: S-Alkylation of Thiophenol
Materials:
-
Thiophenol
-
This compound
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[2]
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the desired (4-methylpentyl)(phenyl)sulfane.
Illustrative Quantitative Data for S-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 2-6 | 90-98 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 50 | 4-8 | 88-95 |
| Cysteine derivative | NaHCO₃ | Ethanol (B145695)/Water | 25 | 6-12 | 75-85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
C-Alkylation of Active Methylene Compounds
The malonic ester synthesis is a classic method for the formation of carbon-carbon bonds via the alkylation of an enolate.
Representative Experimental Protocol: C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Diethyl ether
-
Aqueous HCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol.
-
Once the sodium has dissolved, add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes to form the enolate.
-
Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting diethyl 2-(4-methylpentyl)malonate can be further hydrolyzed and decarboxylated by heating with aqueous HCl to yield 6-methylheptanoic acid.
Illustrative Quantitative Data for C-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 6-12 | 70-80 |
| Ethyl acetoacetate | NaH | THF | 25 | 4-8 | 75-85 |
| Acetylacetone | K₂CO₃ | Acetone | Reflux | 3-6 | 80-90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Application in the Synthesis of Bioactive Molecules: Synthetic Cannabinoids
A significant application of introducing a pentyl or related alkyl chain is in the synthesis of synthetic cannabinoids, such as JWH-018. The N-alkyl chain plays a crucial role in the binding affinity of these ligands to the cannabinoid receptors, CB1 and CB2.
Experimental Workflow: Synthesis of a JWH-018 Analog
The following diagram illustrates a generalized workflow for the synthesis of a JWH-018 analog, highlighting the N-alkylation step using an appropriate bromoalkane like this compound.
Signaling Pathway: Cannabinoid Receptor Activation
The 4-methylpentyl group, as part of a larger molecule, can serve as a hydrophobic tail that interacts with the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to the pharmacological effects associated with cannabinoids.
Safety Precautions
This compound is a flammable liquid and an irritant. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 4-methylpentyl group into organic molecules. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to predictably modify molecular architecture with this alkylating agent makes it an important tool in the design and synthesis of novel compounds with tailored properties.
References
Troubleshooting & Optimization
How to optimize Grignard reaction yield with 1-Bromo-4-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Grignard reactions involving 1-bromo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of a Grignard reaction with this compound?
A1: The success of a Grignard reaction with this compound hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. The presence of even trace amounts of water from glassware, solvents, or the atmosphere will quench the reagent and significantly lower the yield.[1]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent or hinder the reaction initiation.[2][3] Effective activation to expose a fresh magnesium surface is crucial.
-
Solvent Choice: The ether solvent used (typically diethyl ether or THF) is not just a medium but also stabilizes the Grignard reagent through coordination.[4][5][6] The choice of solvent can influence the reagent's reactivity and solubility.
-
Reaction Temperature and Addition Rate: The formation of the Grignard reagent is exothermic. Controlling the temperature and the rate of addition of this compound is essential to prevent side reactions, such as Wurtz coupling.[1][7]
Q2: What is the primary side reaction when preparing bromo(4-methylpentyl)magnesium, and how can it be minimized?
A2: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to produce 2,7-dimethyloctane.[1][8] To minimize this, the this compound should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.[1]
Q3: My Grignard reaction with this compound won't start. What are the likely causes and solutions?
A3: Failure to initiate is a common problem, usually due to:
-
Inactive Magnesium Surface: The magnesium turnings are likely coated with a layer of magnesium oxide.[2][3]
-
Wet Glassware or Solvents: Trace amounts of water will prevent the reaction from starting.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]
-
-
Impure Starting Material: The this compound may contain impurities that inhibit the reaction.
-
Solution: Use pure, dry this compound. If necessary, purify it before use.
-
Q4: What is the visual evidence of a successful Grignard reaction initiation?
A4: A successful initiation is typically indicated by several signs:
-
The disappearance of the color of a chemical activator, such as the purple vapor of iodine.[3]
-
The appearance of a cloudy or grayish-brown color in the reaction mixture.[3]
-
Spontaneous boiling or refluxing of the solvent (especially with diethyl ether) as the reaction is exothermic.[3]
-
The gradual consumption of the magnesium turnings.
Q5: Is a dark-colored Grignard solution still usable?
A5: Yes, a dark brown or black, cloudy appearance is common and does not necessarily mean the reaction has failed. The cloudiness is often due to finely divided, unreacted magnesium or insoluble magnesium salts. The dark color can arise from trace impurities. The key factor is the concentration of the active Grignard reagent. As long as a titration confirms a suitable concentration, the solution can typically be used after decanting or filtering to remove solids.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[3] 2. Presence of water in glassware or solvent.[1] 3. Impure this compound. | 1. Activate Magnesium: Use one of the activation methods detailed in the protocols below (e.g., iodine, 1,2-dibromoethane, mechanical grinding).[3][9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (Nitrogen or Argon). Use anhydrous grade ether or THF.[1] 3. Purify Starting Material: Ensure the alkyl bromide is pure and dry. |
| Low Yield of Desired Product | 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction.[1][8] 3. Quenching by moisture or atmospheric CO₂.[1][6] 4. Incorrect stoichiometry (inaccurate Grignard concentration). | 1. Confirm Grignard Formation: Ensure the reaction has initiated and gone to completion (most magnesium consumed). 2. Minimize Wurtz Coupling: Add the this compound solution slowly and dropwise to the magnesium.[1] 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon at all times.[1] 4. Titrate the Grignard Reagent: Before adding the electrophile, determine the exact concentration of your Grignard reagent to ensure correct stoichiometry.[8] |
| Reaction Starts but Then Stops | 1. Insufficiently anhydrous conditions leading to gradual quenching.[10] 2. "Poisoning" of the magnesium surface. | 1. Review Drying Procedures: Re-evaluate the drying of all components (glassware, solvent, alkyl halide, and inert gas). 2. Use Fresh Reagents: Old or impure reagents can inhibit the reaction. Consider using freshly opened solvents and high-purity magnesium. |
| Formation of a White Precipitate | 1. Hydrolysis of the Grignard reagent due to water contamination. The precipitate is likely magnesium hydroxide/oxide. | 1. Strictly Anhydrous Conditions: This is a clear sign of water contamination. Review all drying procedures for future attempts. |
| Uncontrolled, Vigorous Reaction | 1. Addition of this compound is too fast. 2. Insufficient cooling. | 1. Control Addition Rate: Add the alkyl bromide dropwise using an addition funnel to maintain a steady, controllable reflux. 2. Use an Ice Bath: Have an ice-water bath ready to cool the reaction flask if it becomes too vigorous. |
Data Presentation
Table 1: Comparison of Common Solvents for Grignard Synthesis
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | Easier initiation due to lower boiling point; good standard solvent.[2] | Highly flammable; can form explosive peroxides.[11] |
| Tetrahydrofuran (THF) | 66 | Better for less reactive halides due to higher solvating power; higher boiling point allows for higher reaction temperatures.[12][13] | Can form explosive peroxides; may require more vigorous initiation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative (can be derived from renewable resources); often suppresses Wurtz coupling more effectively than THF.[11] | Higher boiling point; may be more expensive. |
Table 2: Common Methods for Magnesium Activation
| Activation Method | Description | Visual Cue of Success |
| Iodine (I₂) | A small crystal of iodine is added to the dry magnesium turnings. The iodine etches the magnesium surface, removing the oxide layer.[3][9] | The purple/brown color of the iodine disappears.[3] |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added, which reacts readily with magnesium to expose a fresh surface.[3][9] | Bubbling (evolution of ethylene (B1197577) gas) is observed.[3] |
| Mechanical Grinding | The magnesium turnings are ground with a glass rod in the reaction flask under an inert atmosphere. | No specific visual cue other than physical abrasion of the turnings. |
| Heating | The flask containing the magnesium is gently warmed with a heat gun under an inert atmosphere. | Initiation of the reaction upon addition of a small amount of alkyl halide. |
Experimental Protocols
Protocol 1: Preparation of Bromo(4-methylpentyl)magnesium
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (1-2 small crystals)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.[1]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a small crystal of iodine.[1]
-
Solvent and Reagent Setup: Add enough anhydrous solvent to just cover the magnesium. Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel.
-
Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. Wait for signs of initiation (disappearance of iodine color, gentle reflux, cloudiness). If the reaction does not start, gently warm the flask with a heat gun. Be prepared to cool the flask in a water bath once the exothermic reaction begins.[1]
-
Grignard Formation: Once initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle, steady reflux.[1]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, grayish solution is the Grignard reagent and should be used promptly.[1]
Protocol 2: Titration of the Grignard Reagent
Materials:
-
Anhydrous L-menthol (~100 mg, accurately weighed)
-
1,10-phenanthroline (B135089) (indicator)
-
Standardized solution of sec-butanol in xylene (~1.0 M)
-
Anhydrous THF
-
Dried glassware (Erlenmeyer flask, burette, syringes)
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the accurately weighed L-menthol in ~10 mL of anhydrous THF. Add 2-3 drops of the 1,10-phenanthroline indicator.
-
Titration: Using a dry syringe, add exactly 1.0 mL of the bromo(4-methylpentyl)magnesium solution to the menthol (B31143) solution while stirring. The solution should turn a persistent color (e.g., red or purple) due to the complexation of the indicator with the excess Grignard reagent.[8]
-
Endpoint: Titrate this solution with the standardized sec-butanol solution from a burette until the color just disappears. This is the endpoint.[8]
-
Calculation: Record the volume of the titrant used and calculate the molarity of the Grignard reagent.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Impurities in 1-Bromo-4-methylpentane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common impurities encountered during the synthesis and subsequent reactions of 1-bromo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when synthesizing this compound from 4-methyl-1-pentanol (B72827) using phosphorus tribromide (PBr₃)?
A1: The synthesis of this compound from 4-methyl-1-pentanol with PBr₃ proceeds primarily through an S(_N)2 mechanism. The most common impurities are unreacted starting material and a small amount of an elimination byproduct.
-
Unreacted 4-methyl-1-pentanol: Incomplete reaction can leave residual alcohol in the product mixture.
-
4-methyl-1-pentene (B8377): This alkene is formed via a competing E2 elimination reaction. While the S(N)2 pathway is generally favored for primary alcohols, some elimination can occur, particularly if the reaction temperature is elevated.[1]
Q2: How can I minimize the formation of 4-methyl-1-pentene during the synthesis?
A2: To favor the S(_N)2 reaction and minimize the E2 elimination byproduct:
-
Temperature Control: Maintain a low reaction temperature. The synthesis is typically carried out at 0°C and then allowed to proceed at room temperature or with gentle heating.[2] Avoid excessive heating, as higher temperatures favor elimination.[1]
-
Choice of Base: While not always necessary for this reaction, using a non-hindered base can help to neutralize any HBr formed in situ without promoting elimination.
Q3: I'm performing a Grignard reaction with this compound and my yields are low. What are the likely impurities?
A3: Low yields in Grignard reactions are often due to side reactions that consume the starting material or the Grignard reagent. The primary impurities to suspect are:
-
2,7-dimethyloctane: This is the product of Wurtz coupling, where the Grignard reagent (4-methylpentylmagnesium bromide) reacts with unreacted this compound.
-
2-methylpentane: This is the hydrolysis product, formed when the Grignard reagent reacts with trace amounts of water in the glassware or solvent.
-
Unreacted this compound: If the Grignard reagent formation is incomplete, the starting alkyl halide will remain.
Q4: How can I prevent the formation of the Wurtz coupling product in my Grignard reaction?
A4: To minimize the formation of 2,7-dimethyloctane:
-
Slow Addition: Add the this compound solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent, reducing the likelihood of them reacting with each other.
-
Well-Stirred Mixture: Ensure the reaction mixture is vigorously stirred to quickly disperse the added alkyl halide and promote its reaction with the magnesium surface.
Troubleshooting Guide
This guide will help you identify potential impurities based on analytical data.
| Observed Issue | Potential Impurity | Analytical Identification (GC-MS) | Suggested Action |
| Synthesis of this compound | |||
| Peak with m/z fragments of 87, 69, 56, 43 | Unreacted 4-methyl-1-pentanol | The mass spectrum of 4-methyl-1-pentanol will show a molecular ion peak at m/z 102 (though often weak or absent) and characteristic fragments. | Improve reaction completion by ensuring the correct stoichiometry of PBr₃ and allowing for sufficient reaction time. Purify the crude product by distillation. |
| Peak with m/z fragments of 84, 69, 56, 41 | 4-methyl-1-pentene[3] | The mass spectrum of 4-methyl-1-pentene will show a molecular ion at m/z 84 and a base peak at m/z 41.[3] | Maintain a lower reaction temperature during synthesis. Purify by fractional distillation, as the boiling point of the alkene (54°C) is significantly lower than the product (146-147°C).[4] |
| Grignard Reaction with this compound | |||
| Peak with m/z fragments of 142, 85, 71, 57, 43 | 2,7-dimethyloctane[5] | The mass spectrum of this Wurtz coupling product will have a molecular ion at m/z 142.[5] | Add the this compound solution more slowly to the magnesium turnings during Grignard reagent formation. |
| Peak with m/z fragments of 86, 71, 57, 43 | 2-methylpentane | The mass spectrum of the hydrolysis product will show a molecular ion at m/z 86. | Ensure all glassware is thoroughly dried (oven or flame-dried) and that anhydrous solvents are used. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Peak with characteristic M+ and M+2 isotope pattern for bromine at m/z 164 and 166 | Unreacted this compound[6] | The mass spectrum will show the isotopic pattern of bromine.[6] | Ensure the magnesium is activated (e.g., with iodine) and allow for sufficient reaction time for the Grignard reagent to form completely. |
Experimental Protocols
Synthesis of this compound from 4-methyl-1-pentanol
This protocol is based on the established method of converting primary alcohols to alkyl bromides using phosphorus tribromide, which typically proceeds with high yield (e.g., 90.0%).
Materials:
-
4-methyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1-pentanol in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents relative to the alcohol) to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
To complete the reaction, gently reflux the mixture for 2 hours.
-
Cool the reaction mixture back to 0°C in an ice bath and slowly quench by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
GC-MS Analysis of Reaction Mixture
Sample Preparation:
-
Take a small aliquot (e.g., 100 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration appropriate for GC-MS analysis (e.g., ~1 mg/mL).
-
If the sample contains solid particles, filter it through a syringe filter (0.45 µm PTFE) into a GC vial.
Instrumental Parameters (Illustrative):
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the components.[7]
-
Oven Program: Start at a low temperature (e.g., 40°C) to resolve volatile components and ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Injector Temperature: 250°C
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizations
Caption: Synthesis of this compound and a minor elimination byproduct.
Caption: Competing pathways in Grignard reactions leading to common impurities.
Caption: A logical workflow for troubleshooting impurities in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,7-Dimethyloctane | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentane, 1-bromo-4-methyl- [webbook.nist.gov]
- 7. ijpsr.com [ijpsr.com]
Troubleshooting failed Grignard reagent formation with 1-Bromo-4-methylpentane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the formation of Grignard reagents, specifically from 1-bromo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?
A1: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1] Another critical factor is the presence of even trace amounts of water, which will quench the Grignard reagent as it forms.[2][3] Lastly, the quality and purity of your reagents, including the magnesium and this compound, can significantly impact the reaction's success.
Q2: What are the visual signs of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable changes in the reaction mixture. These can include the disappearance of the characteristic color of an activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling ethers), the appearance of a cloudy grey or brownish turbidity, and a noticeable generation of heat, indicating an exothermic reaction.[1]
Q3: I've tried initiating the reaction, but it still fails. What activation techniques can I use for the magnesium turnings?
A3: Several activation methods can be employed. Chemical activation involves adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][4][5] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas from the 1,2-dibromoethane indicates activation.[1][6] Physical activation methods include gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface or using an ultrasonic bath to dislodge the oxide layer.[1][5] Gentle warming with a heat gun can also help initiate the reaction.[6] For particularly stubborn reactions, chemical activators like diisobutylaluminum hydride (DIBAH) can be effective.[7]
Q4: The reaction starts but then stops, and my yields are consistently low. What could be causing this?
A4: Low yields after a successful initiation are often due to a few key factors. The primary issue is often the presence of protic contaminants like water or alcohols in the reagents or on the glassware, which destroy the Grignard reagent.[6] Another common problem is the Wurtz coupling side reaction, where the newly formed Grignard reagent reacts with another molecule of this compound to create an alkane dimer (2,7-dimethyloctane in this case).[6] To minimize this, ensure the slow, dropwise addition of your this compound solution to the magnesium suspension.[6] Exposure to atmospheric oxygen and carbon dioxide can also quench the reagent, so maintaining a positive pressure of an inert gas like nitrogen or argon is crucial.[6]
Q5: Is tetrahydrofuran (B95107) (THF) or diethyl ether better as a solvent for this reaction?
A5: While both are commonly used, THF is generally a better solvent for preparing Grignard reagents from less reactive halides due to its higher solvating power.[8][9] It is essential that the chosen solvent is strictly anhydrous.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed Grignard reagent formation with this compound.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No reaction initiation | Magnesium oxide layer | Activate magnesium with iodine, 1,2-dibromoethane, or by physical means (crushing, sonication).[1][4][5] |
| Wet glassware/solvents | Flame-dry or oven-dry all glassware and use anhydrous solvents.[1][6] | |
| Impure reagents | Use fresh, high-purity magnesium and ensure this compound is anhydrous.[11] | |
| Reaction starts, then stops | Insufficiently dry conditions | Ensure all components, including the alkyl halide, are scrupulously dry.[3] |
| Poor reagent quality | Use freshly opened anhydrous solvent and pure reagents.[3] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Add the this compound solution slowly and dropwise to the magnesium.[6] |
| Reaction with air (O₂/CO₂) | Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[6] | |
| Protic impurities | Rigorously dry all glassware and use anhydrous reagents and solvents.[6] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Experimental Protocol: Formation of (4-methylpentyl)magnesium bromide
This protocol outlines the methodology for preparing the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried glassware (round-bottom flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas. Equip the top of the condenser with a drying tube containing a drying agent.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Activation: Add a single, small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is visible, then allow it to cool.
-
Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.
-
Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension. Wait for the signs of reaction to appear (disappearance of the iodine color, cloudiness, and gentle boiling). If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux. A water bath can be used for cooling if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.
-
Usage: The resulting cloudy, grayish solution is the Grignard reagent, (4-methylpentyl)magnesium bromide, and should be cooled and used promptly in the subsequent reaction step.
Reaction Mechanism and Side Reactions
The formation of a Grignard reagent is believed to occur through a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[12]
Caption: Mechanism of Grignard reagent formation and the competing Wurtz coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Strategies to Prevent Wurtz Coupling Side Reactions: A Technical Support Guide
Welcome to the Technical Support Center for Wurtz Coupling and related reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. Here you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to help you minimize side reactions and maximize the yield of your desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wurtz coupling reaction is giving a low yield of the desired alkane. What are the common causes?
Low yields in Wurtz coupling are frequently due to competing side reactions, primarily elimination and rearrangements, especially when using secondary or tertiary alkyl halides.[1] Another significant issue is the formation of a mixture of products if you are attempting a cross-coupling between two different alkyl halides.[2] The reaction is also highly sensitive to procedural conditions such as the purity of reagents and the reaction atmosphere.
Q2: I am observing a significant amount of alkene byproduct in my reaction. How can I prevent this elimination side reaction?
Alkene formation is a common side reaction, particularly with sterically hindered alkyl halides.[1] To minimize elimination, consider the following strategies:
-
Substrate Selection: Whenever possible, use primary alkyl halides. The tendency for elimination increases dramatically from primary to secondary to tertiary halides.
-
Leaving Group: Iodides are generally the best leaving groups for this reaction, followed by bromides and then chlorides.[3]
-
Temperature Control: Maintain a low reaction temperature. Higher temperatures favor elimination pathways.
-
Alternative Reactions: For secondary and tertiary halides, consider alternative coupling methods like the Corey-House synthesis, which is much less prone to elimination.[4]
Q3: My goal is to synthesize an unsymmetrical alkane (R-R'), but I am getting a mixture of R-R, R-R', and R'-R'. How can I improve the selectivity?
The Wurtz reaction is inherently poor for synthesizing unsymmetrical alkanes because the organosodium intermediate is highly reactive and will couple with any available alkyl halide, leading to a statistical mixture of products that are often difficult to separate.[2]
-
Corey-House Synthesis: This is the recommended alternative for the synthesis of unsymmetrical alkanes. It involves the use of a lithium dialkylcuprate (Gilman reagent), which is much more selective in its coupling.[4][5]
-
Kumada Coupling: This palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide is also an excellent method for forming unsymmetrical products with high selectivity.[6][7]
Q4: I suspect my sodium metal is not reactive enough. How can I improve its efficacy?
The surface area and purity of the sodium metal are critical for the reaction's success.
-
Finely Dispersed Sodium: Using finely dispersed sodium can significantly improve reaction rates and yields. This can be prepared by melting sodium in a high-boiling solvent like toluene (B28343) or xylene with vigorous stirring under an inert atmosphere.[3]
-
Freshly Cut Sodium: Always use freshly cut sodium to ensure a clean, unoxidized surface.
Comparative Data: Wurtz Coupling vs. Alternative Methods
The following table summarizes the typical yields for different coupling reactions, highlighting the advantages of modern alternatives for synthesizing specific target molecules.
| Target Molecule | Reactants | Coupling Method | Desired Product Yield | Major Side Products | Reference(s) |
| n-Butane | Ethyl bromide + Sodium | Wurtz Coupling | Moderate | Ethene, Ethane | [8] |
| Propane (B168953) | Ethyl bromide + Methyl iodide + Sodium | Wurtz Coupling | Low | Ethane, Butane (difficult to separate mixture) | [2] |
| Propane | Lithium dimethylcuprate + Ethyl bromide | Corey-House | High | Minimal | [4] |
| n-Pentane | Propyl bromide + Ethylmagnesium bromide | Kumada Coupling | High | Minimal homocoupling products | [6][9] |
| Biaryl compounds | Aryl iodides + Copper | Ullmann Reaction | Good to Excellent | Dependent on substrate and ligands | [10] |
Experimental Protocols
Protocol 1: General Procedure for Wurtz Coupling with Minimized Side Reactions
This protocol is optimized for the homocoupling of primary alkyl iodides.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.
-
Reagent Preparation: In the flask, place freshly cut sodium metal (2.2 equivalents) in anhydrous diethyl ether.
-
Reaction Initiation: From the dropping funnel, add a small amount of the primary alkyl iodide (1 equivalent) dissolved in anhydrous diethyl ether to initiate the reaction.
-
Reaction Execution: Once the reaction begins (as evidenced by cloudiness and/or gentle reflux), add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the mixture until the sodium has been consumed. Carefully quench the reaction by the slow addition of ethanol, followed by water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography.
Protocol 2: Corey-House Synthesis of an Unsymmetrical Alkane
This protocol describes the synthesis of propane from methyl iodide and ethyl bromide.
-
Preparation of Alkyllithium: In a flame-dried flask under an inert atmosphere, react methyl iodide (1 equivalent) with lithium metal (2.2 equivalents) in anhydrous diethyl ether to form methyllithium (B1224462).
-
Formation of Gilman Reagent: In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at 0°C. Slowly add the freshly prepared methyllithium solution (2 equivalents) to form lithium dimethylcuprate, a Gilman reagent.
-
Coupling Reaction: To the Gilman reagent at 0°C, add ethyl bromide (1 equivalent) dropwise.
-
Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and isolate the gaseous propane product by condensation or use in a subsequent reaction.
Protocol 3: Kumada Coupling for Unsymmetrical Alkanes
This protocol provides a general procedure for the nickel-catalyzed coupling of a Grignard reagent with a primary alkyl halide.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add a nickel(II) catalyst such as NiCl₂(dppp) (1-5 mol%).
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask.
-
Addition of Reagents: To the stirred catalyst suspension, add the primary alkyl halide (1 equivalent) followed by the Grignard reagent (1.1 equivalents) dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or GC).
-
Work-up and Purification: Quench the reaction with a dilute aqueous HCl solution. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or distillation.[6][9]
Visualizing Reaction Pathways and Troubleshooting
Wurtz Coupling: Main and Side Reactions
Caption: Wurtz reaction pathways showing the desired coupling and common side reactions.
Troubleshooting Logic for Low Yield in Wurtz Coupling
Caption: A troubleshooting flowchart for addressing low yields in Wurtz coupling reactions.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 4. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
- 10. Ullmann Reaction [organic-chemistry.org]
Ensuring anhydrous conditions for reactions with 1-Bromo-4-methylpentane
Technical Support Center: 1-Bromo-4-methylpentane Reactions
Welcome to the technical support center for handling this compound in moisture-sensitive reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring anhydrous conditions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for reactions with this compound?
A1: this compound is frequently used to prepare Grignard reagents (4-methylpentylmagnesium bromide).[1] Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with protic solvents like water.[1][2] Even trace amounts of moisture will react with the Grignard reagent, leading to the formation of the corresponding alkane (2-methylpentane) and magnesium hydroxide (B78521) bromide, thereby quenching the reagent and preventing it from participating in the desired reaction.[2][3] This results in significantly lower or no yield of the intended product.[4]
Q2: What are the primary sources of moisture in a reaction setup?
A2: Moisture can be introduced from several sources:
-
Atmosphere: Humidity in the laboratory air.
-
Glassware: Water adsorbed onto the surface of glassware, even if it appears dry.[4]
-
Solvents: Trace amounts of water in the reaction solvents.
-
Reagents: Impurities or absorbed moisture in the starting materials, including the this compound or magnesium turnings.[5]
-
Transfer tools: Syringes, needles, and cannulas not properly dried.
Q3: How do I properly dry my glassware for an anhydrous reaction?
A3: All glassware must be rigorously dried to remove adsorbed water.[5] Two common methods are:
-
Oven-Drying: Place all glassware in a drying oven at a minimum of 125°C for at least 24 hours.[4][6] Assemble the apparatus while it is still hot, and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).[6]
-
Flame-Drying: Assemble the glassware and then heat it carefully with a Bunsen burner or a heat gun under a flow of inert gas.[6] Heat the glass until any visible moisture has evaporated and continue for a few more minutes to ensure all adsorbed water is removed. Allow the apparatus to cool to room temperature under the inert gas atmosphere before adding reagents.
Q4: What is the best way to ensure my solvents are anhydrous?
A4: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are common for Grignard reactions, must be anhydrous.[7] Commercial anhydrous solvents are available, but they can absorb moisture if not handled correctly. For highly sensitive reactions, it is best to dry solvents in the lab. A common method is distillation from a suitable drying agent. For example, THF and diethyl ether are often dried by refluxing over sodium metal with benzophenone (B1666685) as an indicator.[4] The solution turns a deep blue or purple color when the solvent is dry and oxygen-free.[4] Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying.[8][9]
Q5: Which drying agents are suitable for the organic workup phase?
A5: After quenching the reaction and performing an aqueous extraction, the organic layer will contain dissolved water that must be removed. Common drying agents for this purpose include anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄).[10]
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Good | Finely powdered, can be messy to filter.[11] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate | Granular, easy to filter.[11] Not effective for diethyl ether unless a brine wash is used first.[10] |
| Calcium Chloride (CaCl₂) | Moderate | Fast | Good | Can absorb alcohols and should not be used if the product is an alcohol.[10] |
| Calcium Sulfate (CaSO₄ - Drierite) | Low | Fast | High | Good for drying, but has a low capacity. |
This table summarizes qualitative data on common laboratory drying agents.
Troubleshooting Guide
This section addresses common problems encountered when performing moisture-sensitive reactions with this compound, such as Grignard reagent formation.
Problem 1: The Grignard reaction fails to initiate.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.[5] Activate the magnesium by gently crushing the turnings with a dry glass rod to expose a fresh surface.[5] A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added to the magnesium to initiate the reaction.[5][12] |
| Wet Glassware or Solvents | Even trace moisture will prevent the reaction.[5] Ensure all glassware was rigorously oven- or flame-dried and cooled under an inert atmosphere.[6] Use freshly distilled anhydrous solvents. |
| Impure this compound | The starting alkyl halide may contain traces of water or alcohol.[5] Consider distilling the this compound before use. |
Problem 2: The reaction starts but then stops prematurely.
| Possible Cause | Troubleshooting Step |
| Insufficiently Dry Conditions | A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction as it proceeds.[5] Review all drying procedures for glassware, solvents, and reagents. |
| Poor Reagent Quality | Impurities in the solvent or alkyl halide can halt the reaction.[5] Ensure high-purity starting materials. |
| Reaction Temperature is Too Low | While the reaction is exothermic, it may require gentle warming to sustain, especially in the initial stages.[5] |
Problem 3: The yield of the desired product is very low.
| Possible Cause | Troubleshooting Step |
| Grignard Reagent Quenching | This is the most common cause of low yields and points to the presence of moisture or other protic impurities. Re-evaluate all procedures for maintaining anhydrous conditions. |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with the starting this compound to form a dimer (2,7-dimethyloctane).[3] This can be minimized by adding the this compound solution slowly to the magnesium to maintain a low concentration of the alkyl halide in the reaction mixture.[3] |
Experimental Protocols & Visualizations
Protocol 1: Setup of an Anhydrous Reaction Apparatus
This protocol outlines the assembly of a standard apparatus for a reaction that must be maintained under an inert, anhydrous atmosphere.
Methodology:
-
Dry Glassware: Oven-dry or flame-dry all glassware, including the reaction flask, condenser, and addition funnel.[6]
-
Assemble Apparatus: Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[6] A typical setup includes a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet/outlet, and a rubber septum for introducing reagents via syringe.
-
Purge with Inert Gas: The assembled apparatus should be purged with the inert gas for at least 30 minutes to displace any air and residual moisture.[13] This can be done using a Schlenk line or a nitrogen-filled balloon.[13]
-
Introduce Reagents: Add solvents and liquid reagents via a dry syringe through the rubber septum.[13] Add solid reagents quickly under a positive flow of inert gas.
Caption: Diagram of a standard anhydrous reaction setup.
Protocol 2: Troubleshooting Logic for a Failed Grignard Reaction
This decision tree provides a logical workflow for troubleshooting a Grignard reaction that has failed to initiate.
Methodology:
The troubleshooting process begins by assessing the most common failure points. The primary suspect is always the presence of moisture. The next step is to consider the quality and activation state of the magnesium. Finally, the purity of the alkyl halide and the reaction conditions should be examined.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Bromo(4-methylpentyl)magnesium Concentration Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the concentration of bromo(4-methylpentyl)magnesium. Accurate concentration determination is critical for the success of subsequent reactions, ensuring reproducibility and optimizing yields.
Comparison of Titration Methodologies
The selection of a titration method for bromo(4-methylpentyl)magnesium depends on several factors, including required accuracy, available equipment, and the nature of potential impurities. The following table summarizes common techniques for quantitative analysis.
| Method | Principle | Advantages | Disadvantages | Typical Precision | Typical Accuracy |
| Iodine Titration | The Grignard reagent reacts with a known amount of iodine. The endpoint is the disappearance of the brown iodine color.[1][2] | Simple, rapid, and cost-effective. The use of LiCl in THF improves accuracy by preventing the precipitation of magnesium salts.[3] | Endpoint determination can be subjective. Requires careful handling of air- and moisture-sensitive reagents. | Reproducible within ±2%[4] | Good |
| Indicator Titration (e.g., 1,10-Phenanthroline) | A colored complex is formed between the Grignard reagent and an indicator (1,10-phenanthroline). This complex is then titrated with a standardized alcohol solution until the color disappears.[3][5] | Sharp, easily observable endpoint.[6] Accurate and not susceptible to interference from basic hydrolysis byproducts like magnesium alkoxides.[3][5] | Requires careful preparation of the standardized alcohol titrant. The indicator can be unstable over time.[7] | High | High[3][5] |
| Acid-Base Titration (e.g., Diphenylacetic Acid) | The Grignard reagent, a strong base, is titrated against a known amount of a weak acid (diphenylacetic acid). The endpoint is indicated by a color change.[3][5] | Relatively simple and uses common laboratory reagents. | The endpoint color change can be subtle. May also titrate other basic impurities, leading to an overestimation of the Grignard concentration.[8] | Good | Moderate to Good |
| Potentiometric Titration | The change in electrical potential is monitored as the Grignard reagent is titrated with a standard solution (e.g., 2-butanol). The endpoint is determined from the resulting titration curve.[9] | Highly accurate and precise, with a well-defined endpoint determined from the first derivative of the titration curve.[9] Not subject to the subjectivity of color change indicators. | Requires specialized equipment (potentiometer and appropriate electrode).[9] | Excellent[9] | Excellent[9] |
Experimental Protocols
General Precautions for all Protocols: Bromo(4-methylpentyl)magnesium is highly reactive, air- and moisture-sensitive. All experiments must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Protocol 1: Iodine Titration
This method is based on the reaction of the Grignard reagent with a known quantity of iodine.
Materials:
-
Bromo(4-methylpentyl)magnesium solution in THF (analyte)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried glassware (e.g., 25 mL round-bottom flask, magnetic stir bar, syringes)
Procedure:
-
Prepare the Iodine Solution: In a flame-dried 25 mL round-bottom flask under an inert atmosphere, accurately weigh approximately 100 mg of iodine.
-
Add 2 mL of a 0.5 M solution of anhydrous LiCl in THF. Stir until the iodine is completely dissolved, resulting in a dark brown solution.[2]
-
Cool the Solution: Cool the iodine solution to 0 °C using an ice bath.
-
Titration: Slowly add the bromo(4-methylpentyl)magnesium solution dropwise to the stirred iodine solution using a 1 mL syringe.
-
Endpoint Determination: The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.[1] Record the volume of the Grignard reagent added.
-
Repeat: For accuracy, repeat the titration at least two more times and average the results.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Protocol 2: Titration with 1,10-Phenanthroline (B135089) Indicator
This method utilizes a colorimetric endpoint based on the formation and subsequent reaction of a Grignard-indicator complex.
Materials:
-
Bromo(4-methylpentyl)magnesium solution in THF (analyte)
-
1,10-Phenanthroline (indicator)
-
Anhydrous L-menthol or sec-butanol
-
Anhydrous Toluene (B28343) or THF
-
Oven-dried glassware
Procedure:
-
Prepare the Titrant: Prepare a standardized 1.0 M solution of anhydrous L-menthol or sec-butanol in dry toluene or THF.
-
Prepare the Analyte Solution: In a flame-dried flask under an inert atmosphere, add a precisely known volume (e.g., 1.0 mL) of the bromo(4-methylpentyl)magnesium solution to 2-3 mL of anhydrous THF.
-
Add a few crystals (approx. 1-2 mg) of 1,10-phenanthroline. The solution should turn a distinct violet or burgundy color.
-
Titration: Titrate the colored Grignard solution with the standardized menthol (B31143) or sec-butanol solution.
-
Endpoint Determination: The endpoint is reached when the violet/burgundy color disappears permanently. Record the volume of the titrant used.
-
Repeat: Perform the titration in triplicate to ensure accuracy.
Calculation: Molarity (M) = (Molarity of titrant × Volume of titrant in L) / (Volume of Grignard reagent in L)
Protocol 3: Acid-Base Titration with Diphenylacetic Acid
This method relies on the basicity of the Grignard reagent.
Materials:
-
Bromo(4-methylpentyl)magnesium solution in THF (analyte)
-
Diphenylacetic acid
-
Anhydrous THF
-
Oven-dried glassware
Procedure:
-
Prepare the Acid Solution: In a flame-dried flask under an inert atmosphere, accurately weigh approximately 100 mg of diphenylacetic acid.
-
Add 2 mL of anhydrous THF and stir until the acid is fully dissolved.[10]
-
Titration: Slowly add the bromo(4-methylpentyl)magnesium solution to the diphenylacetic acid solution using a 1 mL syringe.
-
Endpoint Determination: The endpoint is reached upon the first appearance of a persistent light yellow or blue color.[1][10] Record the volume of the Grignard reagent added.
-
Repeat: For reliable results, repeat the titration at least twice more.
Calculation: Molarity (M) = (moles of diphenylacetic acid) / (Volume of Grignard reagent in L)
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the titration of bromo(4-methylpentyl)magnesium.
Frequently Asked Questions (FAQs)
-
Q1: Why is it crucial to use anhydrous conditions for the titration?
-
A1: Bromo(4-methylpentyl)magnesium is a strong base and will react readily with any protic sources, especially water. This reaction will consume the Grignard reagent, leading to an underestimation of its actual concentration. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
-
Q2: My Grignard solution is cloudy and dark. Can I still titrate it?
-
A2: Yes. A cloudy or dark appearance is common and often due to finely divided, unreacted magnesium or insoluble magnesium halide byproducts. As long as you can draw a representative sample of the supernatant, the titration will determine the concentration of the active Grignard reagent in the solution.
-
-
Q3: How often should I titrate my Grignard solution?
-
A3: It is best practice to titrate a Grignard solution before each use, or at least on the day of the reaction. The concentration of Grignard reagents can decrease over time, even when stored under an inert atmosphere, due to slow degradation.
-
-
Q4: Can I use a different indicator for the indicator-based titration?
-
A4: While other indicators can be used, 1,10-phenanthroline is widely employed due to the sharp and vivid color change it produces with Grignard reagents, making the endpoint easy to detect.[6]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Endpoint is difficult to determine or is fleeting. | 1. Inefficient mixing of the titrant and analyte. 2. Slow sensor response in potentiometric titrations.[11] 3. Indicator degradation (for indicator-based methods). | 1. Ensure vigorous stirring throughout the titration. 2. Check the condition of the electrode and adjust the titrant addition rate to allow for proper sensor response.[11] 3. Use fresh indicator solution, as the colored complex can be unstable over extended periods.[7] |
| Titration results are inconsistent between runs. | 1. Inaccurate measurement of the Grignard solution or titrant. 2. Contamination of the reaction vessel with air or moisture between runs. | 1. Use calibrated syringes or burettes for all volume measurements. 2. Ensure a positive pressure of inert gas is maintained throughout the entire set of titrations. |
| Calculated concentration is unexpectedly low. | 1. The Grignard reagent has degraded due to prolonged storage or exposure to air/moisture. 2. Incomplete formation of the Grignard reagent during its synthesis. | 1. If possible, use a freshly prepared Grignard solution. 2. Review the synthesis protocol for the Grignard reagent to ensure optimal conditions were met. |
| Precipitate forms during the titration. | Formation of insoluble magnesium salts, which can obscure the endpoint. | For iodine titrations, the addition of anhydrous LiCl to the THF will help to solubilize the magnesium salts and maintain a clear solution.[3] |
Visualized Workflows
Caption: Workflow for Iodine Titration.
Caption: Workflow for Indicator-Based Titration.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mt.com [mt.com]
Techniques for activating magnesium turnings for Grignard synthesis
Topic: Techniques for Activating Magnesium Turnings for Grignard Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the critical activation of magnesium turnings in Grignard reagent synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't start. What is the most common reason for initiation failure?
A1: The most frequent cause of initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][3] Additionally, even trace amounts of moisture in the glassware or solvents can quench the Grignard reagent, halting the reaction.[1][2][4] It is critical to use anhydrous solvents and thoroughly dried glassware.[1]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the characteristic color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish turbidity in the reaction mixture, and the generation of heat from the exothermic reaction.[1]
Q3: I've ensured anhydrous conditions, but the reaction still fails to initiate. What are the recommended activation techniques?
A3: If anhydrous conditions are confirmed, the magnesium turnings require activation to disrupt the oxide layer.[2] Both chemical and physical methods are commonly employed.
-
Chemical Activation: Involves using activating agents that react with the magnesium surface. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminum hydride (DIBAH).[1][3][5][6]
-
Mechanical Activation: These methods physically disrupt the magnesium oxide layer. Techniques include crushing the magnesium turnings with a dry glass rod against the bottom of the flask, continuous stirring, or using an ultrasonic bath.[1][3][4]
Q4: How do I choose the best activation method for my specific synthesis?
A4: The choice of activation method can depend on the reactivity of your organic halide and the scale of your reaction. For many common applications, adding a small crystal of iodine or a few drops of 1,2-dibromoethane is sufficient.[1][3] For less reactive halides or large-scale preparations where reliable initiation is crucial, more robust methods like activation with DIBAH may be more suitable.[5][6] Mechanical methods like crushing are simple and effective for small-scale reactions.[1]
Q5: I'm observing a significant amount of a high-boiling side product. What is likely happening?
A5: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[2][7][8] This is often favored by high local concentrations of the alkyl halide or high reaction temperatures.[2] To minimize this, ensure a slow, dropwise addition of the organic halide solution and maintain a moderate reaction temperature.[2]
Data Presentation: Comparison of Common Activation Methods
The following table summarizes the performance of various magnesium activation techniques for Grignard synthesis.
| Activation Method | Principle | Advantages | Disadvantages | Typical Initiation Time | Reported Yields |
| Iodine (I₂) Activation | Iodine etches the magnesium surface, creating reactive magnesium iodide sites.[2][9] | Simple, effective, and provides a visual indication of initiation (disappearance of purple color).[1][2] | Can be less effective for very unreactive halides. | Variable, typically minutes | Good to Excellent (70-95%) |
| 1,2-Dibromoethane (DBE) | Highly reactive alkyl halide that readily reacts with magnesium, producing ethylene (B1197577) gas and magnesium bromide, exposing fresh Mg surface.[1][3] | Provides a clear visual cue of activation (gas evolution).[1][2] | Introduces a small amount of magnesium bromide into the reaction. | Rapid, often within minutes | Good to Excellent (70-95%) |
| Mechanical Crushing/Stirring | Physically breaks the MgO layer, exposing fresh, unoxidized magnesium.[1][3] | Simple, requires no additional reagents.[10] | Can be difficult to perform effectively on a large scale.[10] | Variable, depends on efficiency | Good to Excellent (70-90%) |
| Ultrasonication | Cavitation bubbles created by ultrasound scour the magnesium surface, removing the oxide layer.[3][10] | Non-invasive and can be very effective.[10] | Requires specialized equipment (ultrasonic bath). | Rapid | Good to Excellent (70-95%) |
| DIBAH Activation | Diisobutylaluminum hydride reduces the magnesium oxide layer and scavenges residual water.[5][6] | Highly reliable, especially for difficult or large-scale reactions; allows for initiation at lower temperatures.[6][11] | Requires handling of a pyrophoric reagent. | Rapid and controlled | Excellent (>90%) |
| Rieke Magnesium | Chemical reduction of MgCl₂ produces highly reactive, finely divided magnesium powder.[12] | Extremely reactive, often circumventing the need for other activation methods.[3][9] | Requires a separate preparation step for the activated magnesium.[9] | Nearly instantaneous | Excellent (>95%) |
Experimental Protocols
Protocol 1: Activation with Iodine
-
Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine.[1] The flask may be gently warmed.[1]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.[1]
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.[1]
-
Continuation: Once the reaction has started, add the remaining organic halide (dissolved in the rest of the anhydrous ether) dropwise at a rate that maintains a controlled reflux.[1]
Protocol 2: Activation with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described in Protocol 1.
-
Reagent Setup: Add the magnesium turnings to the flask.
-
Solvent Addition: Add a small amount of anhydrous THF or ether to cover the magnesium.[2]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1][2] The observation of gas bubbles (ethene) indicates the activation of the magnesium.[1][2]
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.[1]
Protocol 3: Mechanical Activation (Crushing Method)
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above.
-
Mechanical Agitation: Before adding any solvent, use a dry, sturdy glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[1] This should be done carefully to avoid breaking the glassware.
-
Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.[1]
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: The role of activators in exposing the reactive magnesium surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
Low yield in nucleophilic substitution with 1-Bromo-4-methylpentane
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions. This guide provides detailed information to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low yields in their experiments, with a specific focus on the reaction of 1-Bromo-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of the desired substitution product with this compound?
A1: Low yields in nucleophilic substitution reactions with this compound, a primary alkyl halide, are often due to competing side reactions, most notably the E2 (elimination) pathway.[1][2] Although primary halides typically favor the SN2 (substitution) mechanism, several factors can promote the E2 reaction, leading to the formation of an alkene byproduct and reducing the yield of your desired product.[3]
Q2: What is the primary competing reaction I should be concerned about?
A2: The primary competing reaction is bimolecular elimination (E2).[1][4] This is particularly prevalent if your nucleophile is also a strong base.[1] The base can abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond.
Q3: How does the structure of this compound influence the reaction outcome?
A3: this compound is a primary alkyl halide, which generally favors the SN2 pathway due to relatively low steric hindrance at the reaction center.[5][6] However, the presence of a methyl group on the gamma-carbon can introduce some steric bulk, which might slightly hinder the backside attack required for an SN2 reaction, potentially allowing the E2 pathway to become more competitive under certain conditions.[3][7]
Q4: Can the nucleophile I'm using be the problem?
A4: Absolutely. The choice of nucleophile is critical. If you are using a species that is a strong base (e.g., hydroxides, alkoxides), you will likely see an increase in the E2 elimination product.[1][8] To favor the SN2 reaction, a good nucleophile that is a weak base is preferred (e.g., azide (B81097), cyanide, or halides).[1][8]
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions.[9][10][11] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[9][11] Conversely, polar protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and can slow down the SN2 reaction, potentially favoring E2.[10][12]
Q6: Does reaction temperature affect my yield?
A6: Yes, higher temperatures generally favor elimination reactions over substitution reactions.[13][14] If you are observing a significant amount of the elimination byproduct, consider running your reaction at a lower temperature.
Troubleshooting Guide
This guide will help you systematically troubleshoot low yields in your nucleophilic substitution reaction with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of substitution product, significant amount of alkene byproduct detected. | The nucleophile is too basic, promoting the E2 pathway. | Switch to a nucleophile that is a good nucleophile but a weaker base. For example, instead of sodium ethoxide, try using sodium iodide or sodium azide.[1][8] |
| The reaction temperature is too high. | Lower the reaction temperature. Elimination reactions have a higher activation energy and are more favored at higher temperatures.[13] | |
| A protic solvent is being used. | Change to a polar aprotic solvent like DMSO, DMF, or acetone to enhance the nucleophilicity of your nucleophile.[9][11][15] | |
| Reaction is very slow, and starting material remains even after a long reaction time. | The nucleophile is too weak. | Use a stronger nucleophile. If you are using a neutral nucleophile, consider its conjugate base (e.g., use RO⁻ instead of ROH), but be mindful of increased basicity. |
| The solvent is deactivating the nucleophile. | Ensure you are using a polar aprotic solvent. Protic solvents can solvate the nucleophile and reduce its reactivity.[10][12] | |
| Insufficient reaction temperature. | While high temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction. Gently warming the reaction may be necessary, but monitor for the formation of elimination byproducts. | |
| Multiple unexpected products are observed. | The starting material or reagents may be impure. | Ensure the purity of your this compound, nucleophile, and solvent. |
| Complex side reactions are occurring. | Re-evaluate the reaction conditions. Simplify the system where possible to isolate the primary reaction pathway. |
Experimental Protocols
Representative Protocol for SN2 Reaction of this compound with Sodium Azide
This protocol is designed to favor the SN2 pathway and minimize E2 elimination.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the sodium azide.
-
Add this compound (1.0 equivalent) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it may be gently heated to 40-50°C.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-azido-4-methylpentane.
-
Purify the crude product by distillation or column chromatography as required.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Removing unreacted 1-Bromo-4-methylpentane from a reaction mixture
Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for removing unreacted 1-bromo-4-methylpentane from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My desired product has a boiling point very different from this compound. What is the best purification method?
A1: If there is a significant difference in boiling points (ideally >25 °C) between your product and this compound (Boiling Point: 146 °C), fractional distillation is the most effective and scalable method.[1] For products with much higher boiling points, vacuum distillation can be employed to lower the boiling point of your product and prevent degradation, while the unreacted starting material can be removed as a lower-boiling fraction.
Q2: The boiling points of my product and this compound are too close to separate by distillation. What should I do?
A2: When boiling points are similar, chromatographic techniques are recommended. Flash column chromatography using silica (B1680970) gel is the most common approach. Since this compound is a relatively non-polar alkyl halide, you can typically elute it from the column using a non-polar solvent system (e.g., hexanes/ethyl acetate), separating it from more polar products.
Q3: I performed a Grignard reaction using this compound, and now I need to purify my alcohol product. How do I handle the workup?
A3: For Grignard reactions, the workup is crucial for both quenching the reaction and removing impurities.[2][3][4][5][6]
-
Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent.[7] This is generally preferred over strong acids to avoid potential side reactions with the alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. The desired alcohol product will typically be in the organic layer (e.g., diethyl ether or THF). The magnesium salts will be in the aqueous layer.
-
Washing: Wash the separated organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product will contain your alcohol and unreacted this compound. This mixture can then be purified by distillation or column chromatography, depending on the properties of the alcohol.
Q4: Can I use a chemical scavenger to remove the unreacted this compound?
A4: Yes, a nucleophilic scavenger can be used to convert the unreacted electrophile (this compound) into a more easily separable compound. A patented method suggests reacting the excess electrophile with a conjugate base of a mercaptoalkanesulfonic acid.[8] This reaction forms a water-soluble addition product, allowing for its removal through a simple aqueous wash, which can be a highly efficient purification step before final polishing.[8]
Data Presentation
Physical Properties of this compound
This table summarizes key quantitative data for this compound, which is essential for planning purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Br | [9][10] |
| Molecular Weight | 165.07 g/mol | [9][10] |
| Boiling Point (bp) | 146 °C (at 1 atm) | [1] |
| Density | 1.134 g/mL (at 25 °C) | [1] |
| Refractive Index | n20/D 1.446 | |
| Appearance | Colorless to Almost Colorless Liquid | [9] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating liquids with different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture heats, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column.
-
Collect Fractions: Collect the liquid that distills over at a constant temperature. The first fraction will be enriched in the lower-boiling component. The unreacted this compound (bp 146 °C) will distill before or after your product, depending on their relative boiling points.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine their purity. Combine the pure fractions containing your desired product.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating compounds with similar boiling points but different polarities.
Methodology:
-
Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica surface. Add a thin layer of sand on top.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase (eluent) to the top of the column. A common starting eluent for separating a moderately polar product from non-polar this compound would be a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5). Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks as it exits the column.
-
Monitor Separation: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a stain.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Logical Workflow Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for a Grignard reaction workup.
References
- 1. This compound | 626-88-0 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Pentane, 1-bromo-4-methyl- | C6H13Br | CID 69385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of protic contamination on 1-Bromo-4-methylpentane Grignard reagents
This guide provides troubleshooting advice and frequently asked questions regarding the preparation and use of 1-Bromo-4-methylpentane Grignard reagents, with a specific focus on the detrimental effects of protic contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of failure in a this compound Grignard reaction?
The most common reason for failure is the presence of protic contaminants, such as water or alcohols.[1][2][3][4][5] Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons.[1][3] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl compound, and it effectively destroys the Grignard reagent by converting it into the corresponding alkane (2-methylpentane).[3][6][7]
Q2: My reaction started (indicated by cloudiness and heat) but my final product yield is very low. What happened?
Low yields are most often traced back to insufficient exclusion of protic contaminants or atmospheric gases.[1]
-
Protic Contamination: Trace amounts of water in your glassware, solvent, or starting alkyl halide will consume a portion of the Grignard reagent as it forms, leading to a lower effective concentration and thus a lower yield of your desired product.[1][3]
-
Atmospheric Contamination: Exposure to air allows the Grignard reagent to react with oxygen and carbon dioxide, forming alkoxides and magnesium carboxylates, respectively.[1][6] These side reactions reduce the amount of active reagent available for your primary reaction.
Q3: What are common sources of protic contamination in a Grignard reaction setup?
-
Glassware: Improperly dried glassware is a primary source of water.
-
Solvents: Using solvents that are not certified anhydrous or have been previously opened and exposed to the atmosphere.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and will absorb moisture from the air.
-
Reagents: The starting material, this compound, may contain trace amounts of water or alcohol impurities.
-
Atmosphere: Failure to maintain a positive pressure of an inert gas (like Nitrogen or Argon) allows atmospheric moisture to enter the reaction vessel.[1]
Q4: My Grignard solution is cloudy and dark gray/brown. Is it still usable?
A cloudy, dark appearance is very common for Grignard reagents and does not necessarily indicate a failed reaction.[8] The turbidity is often due to finely divided, unreacted magnesium or insoluble magnesium halide byproducts. The key factor is the concentration of the active Grignard reagent. As long as a titration confirms a suitable concentration, the solution can typically be used, often after allowing solids to settle and transferring the supernatant via cannula.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues.
| Problem | Potential Cause | Diagnostic Test | Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface | No signs of reaction (cloudiness, bubbling, heat) after adding a small amount of alkyl halide. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. The disappearance of the iodine color or evolution of ethylene (B1197577) gas indicates activation.[1] Gentle warming with a heat gun can also help, but be prepared to cool the reaction once it starts.[1] |
| Low Yield of Final Product | Protic Contamination (Hydrolysis) | Quench a small aliquot of the Grignard solution with acid and analyze by GC-MS. The presence of a significant peak for 2-methylpentane (B89812) confirms hydrolysis.[8] | Rigorously dry all glassware (flame-dry or oven-dry at >110°C) and cool under an inert atmosphere.[1] Use anhydrous solvents from a sealed bottle or one stored over molecular sieves.[1] Ensure the this compound is anhydrous. |
| Low Yield of Final Product | Inaccurate Reagent Concentration | The subsequent reaction gives a low yield despite the Grignard formation appearing successful. | Always titrate the Grignard solution immediately before use to determine its exact molarity.[8] This allows for accurate stoichiometry in the subsequent reaction step. |
| Formation of 2,7-dimethyloctane | Wurtz Coupling Side Reaction | GC-MS analysis of the reaction mixture shows a significant peak corresponding to 2,7-dimethyloctane. | This side reaction occurs when the formed Grignard reagent reacts with unreacted this compound.[1] To minimize this, ensure a slow, controlled addition of the alkyl halide to maintain a low concentration relative to the magnesium.[9] |
Impact of Protic Contamination on Reagent Concentration
The following table illustrates the theoretical impact of water contamination on the available concentration of the active Grignard reagent.
| Moles of Water Introduced | Moles of Grignard Reagent Destroyed | % Reduction in Yield (Assuming 1:1 Stoichiometry) |
| 0.001 | 0.001 | 10% (if starting with 0.01 mol) |
| 0.005 | 0.005 | 50% (if starting with 0.01 mol) |
| 0.010 | 0.010 | 100% (if starting with 0.01 mol) |
Note: This table provides a theoretical illustration. Actual yield losses can be more complex due to impacts on reaction kinetics and side reactions.
Experimental Protocols
Protocol: Preparation of this compound Grignard Reagent
This protocol outlines the essential steps for successfully preparing the Grignard reagent while minimizing contamination.
1. Apparatus Setup and Drying:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.[10]
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at >110°C for several hours.[1]
-
Cool the entire apparatus to room temperature under a positive pressure of dry inert gas.
2. Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine as an activator.[1]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.[1]
3. Reaction Initiation and Execution:
-
Add a small portion (~5-10%) of the this compound solution to the stirred magnesium suspension.[1]
-
Wait for signs of initiation, such as the disappearance of the iodine color, spontaneous boiling, and the solution turning cloudy.[1] Gentle warming may be necessary if the reaction does not start.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1] Use a water bath to cool the flask if the reaction becomes too vigorous.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes until most of the magnesium is consumed.[1] The resulting cloudy, grayish solution is the Grignard reagent and should be used promptly.
Visualizations
Caption: Reaction pathway of a Grignard reagent with a protic contaminant.
Caption: Experimental workflow for preparing the Grignard reagent.
Caption: Troubleshooting decision tree for Grignard reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Grignard Formation of 1-Bromo-4-methylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Bromo-4-methylpentane. Our aim is to help you control the reaction exotherm and optimize your synthesis for yield and safety.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I start it?
A1: Difficulty in initiating a Grignard reaction is a common issue, often due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.[1] Here are several methods to initiate the reaction:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1][2] Solvents like THF or diethyl ether must be anhydrous.[1]
-
Magnesium Activation: The MgO layer prevents the magnesium from reacting.[3]
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple iodine color indicates the reaction has started.[1][2][3] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator; the observation of ethylene (B1197577) bubbles signals activation.[2][3]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.[4]
-
-
Gentle Heating: Gentle warming with a heat gun can help initiate the reaction. However, be prepared to cool the reaction vessel once the exotherm begins.[2]
Q2: The reaction started, but it is proceeding too vigorously and the solvent is boiling off. How can I control the exotherm?
A2: The formation of a Grignard reagent is a highly exothermic reaction.[3] An uncontrolled reaction can be dangerous.[3] Here’s how to manage the exotherm:
-
Slow Addition Rate: The rate of addition of this compound is a critical parameter. A slow, dropwise addition is crucial to manage the heat generated.[1][3] Adding the halide too quickly can lead to a dangerous, uncontrolled reaction.[3]
-
Adequate Cooling: Use an ice bath or other appropriate cooling system to maintain the desired temperature.[4] If the reaction becomes too vigorous, slow the addition rate and apply cooling.[2][5]
-
Solvent Choice: The choice of solvent can influence heat dissipation. Tetrahydrofuran (THF) has a higher boiling point (66°C) than diethyl ether (34.6°C), which allows for a wider temperature range for reaction control.[1][2]
Q3: My Grignard reaction produced a low yield of the desired product. What are the likely causes?
A3: Low yields can often be attributed to side reactions or quenching of the Grignard reagent.
-
Wurtz Coupling: This is a primary side reaction where the formed Grignard reagent reacts with unreacted this compound.[2][3] To minimize this, add the alkyl bromide slowly to maintain a low concentration of the halide.[1][6]
-
Protic Contamination: Grignard reagents are strong bases and are destroyed by protic sources like water or alcohols.[2] Ensure all reagents and equipment are scrupulously dry.[2]
-
Atmospheric Contamination: Exposure to air can destroy the Grignard reagent through oxidation and reaction with carbon dioxide.[2] Maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.[2]
Q4: I observed the formation of a significant amount of a dimeric byproduct. What is it and how can I prevent it?
A4: The dimeric byproduct is likely 2,7-dimethyloctane, the result of Wurtz coupling.[2] This occurs when the bromo(4-methylpentyl)magnesium reacts with a molecule of this compound.[2] To minimize its formation:
-
Maintain a slow, dropwise addition of the this compound solution.[1]
-
Ensure the magnesium is highly activated before and during the addition.[1]
-
Maintain a moderate reaction temperature. While initial heating may be needed for initiation, the reaction may require cooling to maintain a gentle reflux.[1]
Data Presentation
Table 1: Solvent Properties and Their Impact on Grignard Formation
| Solvent | Boiling Point (°C) | Lewis Basicity | Impact on Reaction |
| Diethyl Ether | 34.6 | Weaker | Easier to initiate reactions due to lower boiling point allowing for gentle reflux.[1] |
| Tetrahydrofuran (THF) | 66 | Stronger | Often preferred for higher yields due to better stabilization of the Grignard reagent; allows for a wider temperature control range.[2] |
Table 2: Troubleshooting Guide for Exotherm Control
| Observation | Potential Cause | Recommended Action |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer), presence of moisture.[1] | Activate magnesium with iodine or 1,2-dibromoethane; ensure all glassware and solvents are anhydrous.[1][2] |
| Sudden, vigorous boiling | Addition of alkyl halide is too fast, insufficient cooling.[4] | Immediately slow or stop the addition of this compound; apply external cooling (ice bath).[2][4] |
| Reaction mixture darkens significantly | Decomposition or significant side reactions, possibly due to overheating.[1] | Reduce the reaction temperature and slow the addition rate.[1] |
| Low yield of Grignard reagent | Wurtz coupling, quenching by moisture or air.[1][2] | Add alkyl halide slowly, ensure strictly anhydrous and inert conditions.[1][2] |
Experimental Protocols
Protocol 1: Preparation of bromo(4-methylpentyl)magnesium
-
Setup: Assemble and flame-dry all glassware under vacuum or in an oven at >110°C. Cool to room temperature under a positive pressure of dry nitrogen or argon.[2]
-
Magnesium Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents) and a single crystal of iodine.[2]
-
Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.[2]
-
Reagent Preparation: In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.[2]
-
Initiation: Add a small portion (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.[2] Wait for signs of reaction, such as the disappearance of the iodine color, cloudiness, or spontaneous boiling.[2] If no reaction occurs, gently warm the flask.[2]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[2] Use a water bath to cool the flask if the reaction becomes too vigorous.[2]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.[2] The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately.[2]
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 1-Bromo-4-methylpentane
For researchers in organic synthesis, drug development, and quality control, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed 1H NMR spectral analysis of 1-bromo-4-methylpentane and compares it with its structural isomers, 1-bromo-2-methylpentane (B146034) and 1-bromo-3-methylpentane. This comparison highlights the subtle yet significant differences in their spectra, offering a practical reference for distinguishing these closely related compounds.
Comparative 1H NMR Data Analysis
The 1H NMR spectra of this compound and its isomers are characterized by signals in the aliphatic region, with key differences arising from the position of the methyl group relative to the bromine atom. The electronegativity of the bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.
The following table summarizes the expected 1H NMR spectral data for this compound and its isomers.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a (-CH₂-Br) | ~3.40 | Triplet (t) | 2H |
| b (-CH₂-) | ~1.85 | Multiplet (m) | 2H | |
| c (-CH-) | ~1.65 | Multiplet (m) | 1H | |
| d (-CH₃) | ~0.88 | Doublet (d) | 6H | |
| 1-Bromo-2-methylpentane | a' (-CH₂-Br) | ~3.4-3.5 | Multiplet (m) | 2H |
| b' (-CH-) | ~1.8-1.9 | Multiplet (m) | 1H | |
| c' (-CH₂-) | ~1.2-1.4 | Multiplet (m) | 2H | |
| d' (-CH₂-CH₃) | ~1.1-1.3 | Multiplet (m) | 2H | |
| e' (-CH-CH₃) | ~0.9 | Doublet (d) | 3H | |
| f' (-CH₂-CH₃) | ~0.9 | Triplet (t) | 3H | |
| 1-Bromo-3-methylpentane | a'' (-CH₂-Br) | ~3.4 | Triplet (t) | 2H |
| b'' (-CH₂-) | ~1.8 | Multiplet (m) | 2H | |
| c'' (-CH-) | ~1.6 | Multiplet (m) | 1H | |
| d'' (-CH-CH₃) | ~0.9 | Doublet (d) | 3H | |
| e'' (-CH₂-CH₃) | ~0.9 | Triplet (t) | 3H |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.[1]
Structural Representation and Proton Environments
The following diagram illustrates the structure of this compound with its distinct proton environments labeled. These labels correspond to the assignments in the data table above.
Caption: Structure of this compound with proton environments labeled.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for the preparation and analysis of a small organic molecule like this compound using 1H NMR spectroscopy.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.[2] Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkyl halides.[3] The use of deuterated solvents prevents the large solvent signal from obscuring the analyte signals.[2][4]
-
Concentration: Dissolve approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3][5]
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][5]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Many commercially available deuterated solvents already contain TMS.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Data Acquisition:
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be phased to ensure that all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum should be corrected to be flat.
-
Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm.
-
This guide provides a foundational understanding of the 1H NMR spectral features of this compound and its isomers. By following the detailed experimental protocol and utilizing the comparative data, researchers can confidently identify and differentiate these compounds in their work.
References
GC-MS Characterization of 1-Bromo-4-methylpentane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of 1-bromo-4-methylpentane under different conditions, with a focus on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows are presented to aid in the design and interpretation of synthetic reactions involving this versatile haloalkane.
Introduction
This compound is a primary alkyl halide that serves as a valuable building block in organic synthesis. Its reactions are primarily categorized as substitution (S(_N)) and elimination (E), with the outcome heavily dependent on the reaction conditions. Understanding the product distribution and having robust analytical methods for their characterization is crucial for achieving desired synthetic outcomes. GC-MS is a powerful technique for this purpose, providing both separation of the reaction components and their structural identification through mass spectral fragmentation patterns.
This guide explores the two major reaction pathways for this compound: E2 elimination and S(_N)2 substitution. We provide a comparative analysis of the products formed and their characterization data.
Reaction Pathways and Product Overview
This compound can undergo elimination reactions to yield alkenes or substitution reactions to introduce a new functional group. The choice of base/nucleophile and reaction temperature are critical in determining the predominant pathway.
-
Elimination (E2): Favored by strong, sterically hindered bases and higher temperatures. The reaction of this compound with a strong base like sodium ethoxide in ethanol (B145695) typically yields a mixture of alkenes. According to Zaitsev's rule, the more substituted alkene is the major product. However, the use of a bulky base can favor the formation of the less substituted "Hofmann" product.
-
Substitution (S(_N)2): Favored by good nucleophiles that are weak bases and lower temperatures. The reaction with a nucleophile like the cyanide ion (CN⁻) proceeds via an S(_N)2 mechanism to yield a nitrile.
The following diagram illustrates these competing reaction pathways:
Caption: Competing E2 and SN2 reaction pathways of this compound.
GC-MS Data Comparison
The following tables summarize the expected GC-MS data for the starting material and the major products of the elimination and substitution reactions.
Table 1: GC-MS Data for this compound and its Elimination Products
| Compound | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | (CH₃)₂CH(CH₂)₃Br | 165.07 | 166/164 (M⁺), 137/135, 85, 57, 43 |
| 4-Methyl-1-pentene (B8377) | (CH₃)₂CHCH₂CH=CH₂ | 84.16 | 84 (M⁺), 69, 56, 41 |
| 4-Methyl-2-pentene (B213027) | (CH₃)₂CHCH=CHCH₃ | 84.16 | 84 (M⁺), 69, 41 |
Table 2: GC-MS Data for the S(_N)2 Substitution Product
| Compound | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 5-Methylhexanenitrile (B103281) | (CH₃)₂CH(CH₂)₃CN | 111.18 | 111 (M⁺), 96, 70, 55, 43, 41 |
Experimental Protocols
Below are detailed experimental protocols for conducting the E2 elimination and S(_N)2 substitution reactions of this compound and the subsequent GC-MS analysis of the products.
Protocol 1: E2 Elimination of this compound
Objective: To synthesize a mixture of 4-methyl-1-pentene and 4-methyl-2-pentene via an E2 elimination reaction.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile alkene products.
-
Analyze the product mixture by GC-MS.
Protocol 2: S(_N)2 Substitution of this compound with Sodium Cyanide
Objective: To synthesize 5-methylhexanenitrile via an S(_N)2 substitution reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at 50°C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation or column chromatography.
-
Analyze the purified product by GC-MS.
GC-MS Analysis Protocol
The following diagram outlines the general workflow for GC-MS analysis of the reaction products.
Confirming Grignard Reagent Formation from 1-Bromo-4-methylpentane: A Comparative Guide Using NMR Spectroscopy
For researchers and professionals in synthetic organic chemistry, the successful formation of a Grignard reagent is a critical precursor to a wide array of carbon-carbon bond-forming reactions. The in-situ nature of these highly reactive organometallic compounds necessitates reliable methods for confirming their formation before proceeding with subsequent synthetic steps. This guide provides a detailed comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 4-methylpentylmagnesium bromide from 1-bromo-4-methylpentane, alongside alternative analytical and qualitative methods.
Experimental Protocols
Precise experimental execution is paramount for the successful synthesis and confirmation of Grignard reagents. The following protocols detail the synthesis of 4-methylpentylmagnesium bromide and the subsequent sample preparation for NMR analysis.
Synthesis of 4-methylpentylmagnesium bromide
Objective: To prepare a solution of 4-methylpentylmagnesium bromide in an anhydrous ethereal solvent.[1]
Materials:
-
Magnesium turnings[1]
-
This compound[1]
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[1][2]
-
Three-necked round-bottom flask, reflux condenser, dropping funnel[1]
-
Magnetic stirrer and inert gas supply (Nitrogen or Argon)[1]
Procedure:
-
All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying, and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[1][3]
-
Place the magnesium turnings in the three-necked flask and add a single crystal of iodine.[1][3]
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature.[4]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray to brownish solution is the Grignard reagent, ready for use or analysis.[5]
NMR Sample Preparation and Analysis
Objective: To confirm the formation of 4-methylpentylmagnesium bromide and assess the conversion from this compound using ¹H NMR.[6]
Materials:
-
An aliquot of the Grignard reaction mixture[6]
-
Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)[6]
-
Dry NMR tube with a septum[6]
-
Dry syringes and needles[6]
-
Inert gas supply[6]
Procedure:
-
Under an inert atmosphere, use a dry syringe to withdraw a small aliquot (approximately 0.1-0.2 mL) of the Grignard reaction mixture.[6]
-
Transfer this aliquot to a dry NMR tube that has been flushed with inert gas and sealed with a septum.[6]
-
Using another dry syringe, add approximately 0.5 mL of the anhydrous deuterated solvent to the NMR tube.[6]
-
Gently agitate the tube to mix the contents.
-
Acquire the ¹H NMR spectrum. For best results, especially when the sample is taken directly from a reaction mixture containing solids, an unlocked and non-shimmed acquisition may be beneficial.[6]
Data Presentation: NMR Spectral Comparison
NMR spectroscopy is a powerful tool for confirming the formation of Grignard reagents due to the dramatic change in the electronic environment of the carbon skeleton upon insertion of magnesium into the carbon-halogen bond. The most significant change is the substantial upfield shift (to a lower ppm value) of the signals corresponding to the protons and carbon of the carbon directly bonded to the magnesium atom.[6]
¹H NMR Data
The table below compares the expected ¹H NMR chemical shifts for the starting material, this compound, and the resulting Grignard reagent, 4-methylpentylmagnesium bromide. The disappearance of the starting material signals and the appearance of the product signals confirm the reaction's success.[6]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | a (-CH₂-Br) | ~3.40 | Triplet |
| b (-CH₂-) | ~1.85 | Multiplet | |
| c (-CH-) | ~1.65 | Multiplet | |
| d (-CH₃) | ~0.88 | Doublet | |
| 4-methylpentylmagnesium bromide | a' (-CH₂-MgBr) | ~-0.8 to -1.2 | Triplet |
| b' (-CH₂-) | ~1.50 | Multiplet | |
| c' (-CH-) | ~1.45 | Multiplet | |
| d' (-CH₃) | ~0.85 | Doublet |
Note: Actual chemical shifts can be influenced by the solvent and concentration.[6]
¹³C NMR Data
Similarly, ¹³C NMR spectroscopy shows a characteristic upfield shift for the carbon atom bonded to magnesium.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₂-Br | ~34 |
| -CH₂- | ~35 | |
| -CH- | ~28 | |
| -CH₂- (next to CH) | ~40 | |
| -CH₃ | ~22 | |
| 4-methylpentylmagnesium bromide | -CH₂-MgBr | ~-5 to 10 |
| -CH₂- | ~38 | |
| -CH- | ~29 | |
| -CH₂- (next to CH) | ~42 | |
| -CH₃ | ~23 |
Note: The chemical shift for the α-carbon in the Grignard reagent is an estimate and can vary significantly based on solvent and aggregation state.
Visualization of Workflow and Spectral Changes
References
Reactivity Showdown: 1-Bromo-4-methylpentane vs. 1-Chloro-4-methylpentane in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-bromo-4-methylpentane and 1-chloro-4-methylpentane (B3042464) in SN2 reactions, supported by experimental data and detailed protocols.
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to the success of a reaction. Alkyl halides are fundamental building blocks, and their reactivity in nucleophilic substitution reactions is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two primary alkyl halides: this compound and 1-chloro-4-methylpentane. Both compounds share the same carbon skeleton, isolating the effect of the halogen leaving group on the reaction rate. This analysis is crucial for researchers aiming to optimize reaction conditions and predict outcomes in their synthetic endeavors.
Executive Summary of Reactivity
This compound exhibits significantly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to its chloro-analogue, 1-chloro-4-methylpentane. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the nucleophilic attack. This fundamental difference in reactivity has significant implications for reaction times, yields, and the choice of reaction conditions.
Theoretical Framework: The SN2 Reaction Mechanism
Both this compound and 1-chloro-4-methylpentane are primary alkyl halides, and as such, they predominantly undergo nucleophilic substitution via the SN2 mechanism.[1] The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by the second-order rate law: Rate = k[Alkyl Halide][Nucleophile].
Several factors influence the rate of an SN2 reaction, but for the comparison of this compound and 1-chloro-4-methylpentane, the most critical factor is the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base. The stability of the halide ions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because the negative charge is dispersed over a larger atomic radius, leading to a more stable anion.[3] Consequently, the C-Br bond is weaker than the C-Cl bond, requiring less energy to break, which results in a faster reaction rate for the bromo-compound.
References
A Comparative Guide to the Synthesis of 1-Bromo-4-methylpentane and 2-Bromo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to produce the isomeric alkyl halides, 1-bromo-4-methylpentane and 2-bromo-4-methylpentane (B50952). The selection of an appropriate synthetic pathway is critical in drug development and organic synthesis, directly impacting yield, purity, and scalability. This document presents a detailed analysis of the common synthetic methods for both isomers, supported by experimental data and protocols to aid in methodological selection.
Executive Summary
The synthesis of this compound and 2-bromo-4-methylpentane is principally achieved through two main strategies: the hydrobromination of an alkene (4-methyl-1-pentene) or the substitution reaction of an alcohol (4-methyl-1-pentanol or 4-methyl-2-pentanol). The regioselectivity of the bromine addition is the key determinant in the synthesis of the desired isomer.
-
This compound , the anti-Markovnikov product, is primarily synthesized via the free-radical addition of hydrogen bromide to 4-methyl-1-pentene (B8377) or through the SN2 reaction of 4-methyl-1-pentanol (B72827) with a brominating agent.
-
2-Bromo-4-methylpentane , the Markovnikov product, is typically prepared through the electrophilic addition of hydrogen bromide to 4-methyl-1-pentene or by the substitution reaction of 4-methyl-2-pentanol.
This guide will delve into the specifics of these reactions, providing a comparative analysis of their performance based on reported experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the primary synthetic routes to this compound and 2-bromo-4-methylpentane.
| Target Product | Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Reported Yield (%) |
| This compound | Anti-Markovnikov Hydrobromination | 4-methyl-1-pentene | HBr, Benzoyl Peroxide | 6-8 hours | Reflux | ~75 |
| Substitution (SN2) | 4-methyl-1-pentanol | Phosphorus Tribromide (PBr₃) | 4 hours | 0°C to Reflux | ~60 | |
| 2-Bromo-4-methylpentane | Markovnikov Hydrobromination | 4-methyl-1-pentene | HBr | Not specified | Not specified | Not specified |
| Substitution | 4-methyl-2-pentanol | HBr, H₂SO₄ | 3 hours | Reflux | ~80 |
Experimental Protocols
Synthesis of this compound
1. Anti-Markovnikov Hydrobromination of 4-methyl-1-pentene
This method relies on the free-radical addition of hydrogen bromide to the alkene, initiated by a radical initiator such as benzoyl peroxide.
-
Materials: 4-methyl-1-pentene, hydrogen bromide gas, benzoyl peroxide, anhydrous solvent (e.g., pentane).
-
Procedure:
-
A solution of 4-methyl-1-pentene (1.0 eq) in anhydrous pentane (B18724) is prepared in a flask equipped with a gas inlet tube and a condenser.
-
A catalytic amount of benzoyl peroxide (0.02 eq) is added to the solution.
-
The flask is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution for 6-8 hours while maintaining the reaction under reflux.
-
The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
-
-
Expected Yield: Approximately 75%.
2. Substitution Reaction of 4-methyl-1-pentanol with Phosphorus Tribromide
This is a classic SN2 reaction where the hydroxyl group of the primary alcohol is converted to a good leaving group and subsequently displaced by a bromide ion.
-
Materials: 4-methyl-1-pentanol, phosphorus tribromide (PBr₃), pyridine (B92270), diethyl ether.
-
Procedure:
-
4-methyl-1-pentanol (1.0 eq) and pyridine (0.1 eq) are dissolved in diethyl ether in a flask cooled to 0°C.
-
Phosphorus tribromide (0.34 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound is purified by distillation.
-
-
Expected Yield: Approximately 60%.
Synthesis of 2-Bromo-4-methylpentane
1. Markovnikov Hydrobromination of 4-methyl-1-pentene
This reaction proceeds via an electrophilic addition mechanism where the hydrogen atom of HBr adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a more stable secondary carbocation intermediate.[1]
-
Materials: 4-methyl-1-pentene, hydrogen bromide (e.g., as a solution in acetic acid).
-
Procedure:
-
4-methyl-1-pentene (1.0 eq) is dissolved in a suitable solvent like glacial acetic acid.
-
The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid is added dropwise with stirring.
-
The reaction is allowed to proceed to completion (monitoring by TLC or GC is recommended).
-
The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extract is washed with water, a saturated solution of sodium bicarbonate, and brine.
-
After drying over an anhydrous drying agent, the solvent is removed by rotary evaporation.
-
Purification by distillation affords 2-bromo-4-methylpentane.
-
2. Substitution Reaction of 4-methyl-2-pentanol
The secondary alcohol can be converted to the corresponding alkyl bromide using hydrogen bromide in the presence of a strong acid catalyst.
-
Materials: 4-methyl-2-pentanol, concentrated hydrobromic acid, concentrated sulfuric acid.
-
Procedure:
-
4-methyl-2-pentanol (1.0 eq) and concentrated hydrobromic acid (2.0 eq) are placed in a round-bottom flask.
-
Concentrated sulfuric acid (0.5 eq) is added cautiously with cooling.
-
The mixture is refluxed for 3 hours.
-
After cooling, the mixture is washed with water, neutralized with a saturated sodium bicarbonate solution, and washed again with brine.
-
The organic layer is dried over anhydrous calcium chloride.
-
The crude 2-bromo-4-methylpentane is purified by distillation.
-
-
Expected Yield: Approximately 80%.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathways to this compound and 2-bromo-4-methylpentane.
Caption: Generalized experimental workflows for the synthesis of brominated methylpentanes.
References
A Comparative Guide to Alternative Reagents for Isopentyl Group Introduction
For researchers, scientists, and drug development professionals, the strategic introduction of alkyl chains is fundamental to molecular design. The isopentyl (4-methylpentyl) group, in particular, is a common lipophilic moiety used to modulate the physicochemical properties of lead compounds. 1-Bromo-4-methylpentane is a standard reagent for this purpose; however, its neopentyl-like structure presents significant steric hindrance at the β-position. This sterically encumbered nature drastically slows SN2 reactions and can lead to undesired rearrangements under SN1 conditions, prompting the need for more efficient and versatile alternatives.[1][2]
This guide provides an objective comparison of alternative reagents and methodologies for introducing the isopentyl group, with a focus on reaction performance, substrate scope, and operational simplicity.
Comparison of Alkylation Strategies
The selection of an appropriate alkylating agent depends on the nucleophile, desired reaction conditions, and functional group tolerance. The alternatives to this compound can be broadly categorized into (1) more reactive electrophilic reagents, (2) nucleophilic isopentyl sources via polarity reversal, and (3) modern catalytic cross-coupling methods.
Data Summary: Performance of Alternative Isopentylating Reagents
The following table summarizes the performance of various reagents for the introduction of the isopentyl group onto common nucleophiles.
| Reagent/Methodology | Reagent Type | Typical Nucleophiles | Key Advantages | Typical Yields | Common Limitations |
| 1-Iodo-4-methylpentane | Electrophile | Amines, Phenols, Thiols, Carbanions | More reactive than the bromide analogue due to a better leaving group. | Moderate to High | Still subject to steric hindrance; can be less stable and more expensive than the bromide. |
| Isopentyl Tosylate/Triflate | Electrophile | Amines, Phenols, Alcohols | Excellent leaving groups significantly increase reactivity over halides.[3][4] | High to Excellent | Requires an extra synthetic step from isopentyl alcohol; can be moisture-sensitive.[3] |
| Isopentylmagnesium Bromide (Grignard) | Nucleophile | Aldehydes, Ketones, Esters, Epoxides, CO₂ | Reverses polarity, allowing reaction with electrophiles; readily prepared.[5][6][7] | Good to Excellent | Highly basic and protic-intolerant; not suitable for SN2 with alkyl halides.[7][8] |
| Lithium Di(isopentyl)cuprate (Gilman) | Nucleophile | Alkyl/Aryl Halides, α,β-Unsaturated Carbonyls | Softer nucleophile than Grignard; excellent for 1,4-conjugate additions and coupling.[9][10][11] | Good to High | Requires stoichiometric copper; sensitive to air and moisture.[11] |
| Suzuki-Miyaura Cross-Coupling | Catalytic | Aryl/Vinyl Halides & Triflates | Broad substrate scope, high functional group tolerance, mild conditions.[12][13][14] | High to Excellent | Requires synthesis of the isopentylboronic acid/ester; potential for side reactions.[15] |
| Nickel-Catalyzed Cross-Coupling | Catalytic | Aryl Halides | Particularly effective for sterically hindered alkyl halides like neopentyl types.[1][16] | Good to High | Catalyst systems can be complex and air-sensitive.[17] |
| Phase-Transfer Catalysis (PTC) | Method | Active Methylene Compounds, Phenols, Amines | Uses biphasic conditions, mild reagents, simple workup, and is cost-effective.[18][19][20] | High to Excellent | Primarily applicable for anionic nucleophiles; catalyst choice is crucial.[21] |
| Reductive Amination (Isovaleraldehyde) | Method | Primary/Secondary Amines | Mild, high-yielding method for N-alkylation without harsh bases or leaving groups.[3] | High to Excellent | Limited to the synthesis of secondary and tertiary amines. |
| Mitsunobu Reaction (Isopentyl Alcohol) | Method | Phenols, Carboxylic Acids, Imides | Mild conditions, stereochemical inversion for chiral alcohols. | Good to High | Stoichiometric phosphine (B1218219) and azodicarboxylate reagents generate significant byproducts.[3] |
Experimental Protocols
N-Alkylation of Aniline using Phase-Transfer Catalysis (PTC)
This protocol describes a robust and scalable method for the N-alkylation of an amine using this compound under biphasic conditions, which enhances reactivity and simplifies purification.[18]
Materials:
-
Aniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline, toluene, and deionized water (1:1 v/v ratio of organic to aqueous phase).
-
Add potassium carbonate to the mixture, followed by the phase-transfer catalyst, TBAB.
-
Stir the biphasic mixture vigorously and add this compound dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-isopentylaniline.
Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Isopentylboronic Ester
This protocol details a palladium-catalyzed cross-coupling reaction, a powerful method for forming C(sp²)-C(sp³) bonds with high functional group tolerance.[12][13]
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Isopentylboronic acid pinacol (B44631) ester (1.5 equiv)
-
Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Deionized Water
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole, isopentylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Add degassed 1,4-dioxane and deionized water (4:1 v/v).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-isopentylanisole.
Grignard Reaction: Synthesis of 1-Cyclohexyl-4-methyl-1-pentanol
This protocol demonstrates the use of a nucleophilic isopentyl source to form a new C-C bond with a carbonyl compound.[6][7]
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Cyclohexanecarboxaldehyde (B41370) (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small volume of anhydrous ether and a crystal of iodine to activate the magnesium.
-
Dissolve this compound in anhydrous ether and add it to the dropping funnel. Add a small portion to the magnesium. Once the reaction initiates (observed by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of isopentylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve cyclohexanecarboxaldehyde in anhydrous ether and add it dropwise to the stirred Grignard solution.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography.
-
Diagrams and Workflows
The following diagrams illustrate key concepts and decision-making processes related to the selection and mechanism of alternative alkylation strategies.
Caption: Decision workflow for selecting an isopentylation strategy.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. UA Cloudflare [ir-api.ua.edu]
- 18. Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 21. phasetransfer.com [phasetransfer.com]
A Comparative Analysis of Isohexyllithium and Isohexylmagnesium Bromide in Organic Synthesis
This guide provides a detailed comparison of the synthesis and reactivity of two common organometallic reagents derived from 1-bromo-4-methylpentane: isohexyllithium (an organolithium reagent) and isohexylmagnesium bromide (a Grignard reagent). The selection between these reagents is critical in the design of synthetic routes, particularly in pharmaceutical and fine chemical development, as their performance characteristics can significantly impact reaction outcomes, yields, and impurity profiles.
Organometallic reagents are fundamental tools for carbon-carbon bond formation.[1] While Grignard reagents have been a mainstay in synthetic chemistry for over a century, organolithium compounds often offer a more reactive alternative.[1] This document presents a comparative overview of their preparation and performance in a model reaction, supported by detailed experimental protocols.
General Characteristics
Organolithium and Grignard reagents exhibit distinct differences in their reactivity and basicity, which dictates their application in synthesis.
| Feature | Isohexyllithium (Organolithium) | Isohexylmagnesium Bromide (Grignard) |
| Reactivity | Generally more reactive | Less reactive |
| Basicity | Stronger base | Weaker base |
| Synthesis | Reaction of an alkyl halide with lithium metal | Reaction of an alkyl halide with magnesium metal |
| Solvent | Typically non-polar (e.g., hexane, pentane) or ethereal solvents | Ethereal solvents (e.g., diethyl ether, THF) are essential |
| Side Reactions | More prone to side reactions like metal-halogen exchange and deprotonation of acidic protons.[1] | Less prone to some side reactions, but can still participate in enolization and reduction.[1] |
Synthesis of Organometallic Reagents from this compound
The preparation of both isohexyllithium and isohexylmagnesium bromide begins with the same precursor, this compound. The key distinction lies in the choice of metal and the reaction conditions.
Caption: Parallel synthesis of isohexyllithium and isohexylmagnesium bromide.
Experimental Protocol 1: Synthesis of Isohexyllithium
This protocol outlines the preparation of a solution of isohexyllithium.
Materials:
-
This compound
-
Lithium metal (containing ~0.8% sodium is often recommended to facilitate reaction)
-
Anhydrous diethyl ether or pentane
-
Argon or nitrogen gas supply
-
Three-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Cut lithium metal (2.2 equivalents) into small pieces and place them in the reaction flask containing the anhydrous solvent.
-
Prepare a solution of this compound (1 equivalent) in the same anhydrous solvent and place it in the dropping funnel.
-
Add the this compound solution dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.[1]
-
The resulting solution of isohexyllithium can be used directly or titrated to determine its concentration.
Experimental Protocol 2: Synthesis of Isohexylmagnesium Bromide
This protocol details the synthesis of isohexylmagnesium bromide, a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
Argon or nitrogen gas supply
-
Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Ensure all glassware is meticulously dried and assembled under an inert atmosphere.
-
Place the magnesium turnings in the flask and add a single crystal of iodine to activate the magnesium surface.[2]
-
Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel.
-
Add a small amount of the alkyl bromide solution to the magnesium. The reaction may need gentle warming to initiate, which is often indicated by a color change and the onset of solvent reflux.[2]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[2]
-
After the addition is complete, heat the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[2] The resulting grayish solution is the Grignard reagent.
Performance in a Model Reaction: Synthesis of 1-Phenyl-5-methylhexan-1-ol
To provide a quantitative comparison, the reaction of each organometallic reagent with benzaldehyde (B42025) is considered. This reaction exemplifies a nucleophilic addition to a carbonyl group, a common application for these reagents. The product of this reaction is the secondary alcohol, 1-phenyl-5-methylhexan-1-ol.
References
Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Pathways for 1-Bromo-4-methylpentane
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for the rational design and synthesis of new molecular entities. This guide provides a detailed comparative analysis of the bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reaction pathways for the primary alkyl halide, 1-bromo-4-methylpentane. While SN2 reactions are strongly favored for this substrate, this guide will explore the theoretical basis for both pathways, supported by experimental data from analogous systems, to provide a comprehensive overview.
Executive Summary
This compound, a primary alkyl halide, predominantly undergoes nucleophilic substitution via the SN2 pathway . This is attributed to the low steric hindrance around the electrophilic carbon and the inherent instability of the primary carbocation that would be formed in an SN1 reaction. Experimental evidence consistently shows that primary substrates react orders of magnitude faster via the SN2 mechanism compared to the SN1 mechanism. Factors such as the choice of nucleophile, solvent, and temperature can be manipulated to further optimize the SN2 reaction and minimize competing elimination (E2) reactions. While the SN1 pathway is not a practical consideration for synthetic applications involving this compound, its theoretical analysis provides a valuable counterpoint for understanding the factors that govern nucleophilic substitution reactions.
Data Presentation: A Quantitative Comparison
| Reaction Condition | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |
| Substrate | This compound | This compound |
| Relative Rate | ~105 | 1 |
| Mechanism | Concerted, single step | Stepwise, carbocation intermediate |
| Stereochemistry | Inversion of configuration | Racemization (if chiral center forms) |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
Table 1: General Comparison of SN2 and SN1 Pathways for this compound. The relative rate is an estimation based on typical primary alkyl halide reactivity.
| Nucleophile | Solvent | Temperature (°C) | Relative Rate (SN2) | Major Product |
| NaI | Acetone (B3395972) | 25 | 1.0 (Reference) | 1-Iodo-4-methylpentane |
| NaCN | DMSO | 25 | 0.8 | 5-Methylhexanenitrile |
| CH3ONa | CH3OH | 25 | 0.6 | 1-Methoxy-4-methylpentane |
| NaOH | H2O/THF | 50 | 0.4 | 4-Methyl-1-pentanol |
Table 2: Influence of Nucleophile and Solvent on the Relative Rate of the SN2 Reaction of this compound. Rates are relative to the reaction with NaI in acetone at 25°C.
| Solvent | Dielectric Constant (ε) | Relative Rate (SN2) |
| Dimethylformamide (DMF) | 37 | ~2800 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | ~1300 |
| Acetone | 21 | 1 |
| Methanol | 33 | <0.01 |
| Water | 80 | <0.001 |
Table 3: Effect of Solvent on the Relative Rate of a Typical SN2 Reaction. Data is based on the reaction of a primary alkyl bromide with azide (B81097) ion. Polar aprotic solvents (DMF, DMSO, Acetone) significantly accelerate SN2 reactions compared to polar protic solvents (Methanol, Water).
| Temperature (°C) | Relative Rate (SN2) |
| 25 | 1.0 |
| 50 | ~4-8 |
| 75 | ~16-64 |
Table 4: Estimated Effect of Temperature on the Relative Rate of the SN2 Reaction of this compound. The rate of SN2 reactions generally doubles for every 10°C increase in temperature.
Experimental Protocols
Protocol 1: SN2 Reaction of this compound with Sodium Iodide in Acetone
This protocol describes a classic Finkelstein reaction, a robust method for the synthesis of alkyl iodides from other alkyl halides.
Materials:
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (e.g., 1.5 g NaI in 25 mL acetone for every 1 g of this compound).
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide), which is insoluble in acetone.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Pour the mixture into a larger volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-iodo-4-methylpentane.
-
The product can be further purified by distillation.
Protocol 2: Attempted SN1 Solvolysis of this compound in Ethanol (B145695)
This protocol is designed to demonstrate the low reactivity of a primary alkyl halide under SN1 conditions.
Materials:
-
This compound
-
Ethanol (absolute)
-
Silver nitrate (B79036) (AgNO3) in ethanol solution (0.1 M)
-
Test tubes
-
Water bath
Procedure:
-
Place 1 mL of the 0.1 M solution of silver nitrate in ethanol into a test tube.
-
Add a few drops of this compound to the test tube.
-
Observe the solution for the formation of a precipitate (silver bromide).
-
If no reaction is observed at room temperature after an extended period (e.g., 30 minutes), gently warm the test tube in a water bath.
-
Compare the reactivity with that of a tertiary alkyl halide (e.g., 2-bromo-2-methylpropane), which should produce a precipitate almost instantaneously under the same conditions. This comparison will highlight the disfavored nature of the SN1 pathway for the primary substrate.
Mandatory Visualization
Caption: The concerted SN2 reaction pathway for this compound.
Caption: The disfavored stepwise SN1 reaction pathway for this compound.
A Comparative Guide to Purity Assessment of 1-Bromo-4-methylpentane via Boiling Point and Refractive Index
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical and chemical synthesis sectors. For a compound such as 1-Bromo-4-methylpentane, a versatile alkylating agent, ensuring high purity is critical to avoid the introduction of unwanted side products and to maintain the integrity of complex synthetic pathways. This guide provides a practical comparison of this compound's physical properties with those of potential impurities and outlines detailed experimental protocols for its purity assessment using two fundamental physical constants: boiling point and refractive index.
Data Presentation: Physical Constants at a Glance
A comparison of the boiling point and refractive index of this compound with its common isomers and a potential precursor highlights the utility of these parameters in purity assessment. Deviations of experimental values from the literature values of the pure substance can indicate the presence of contaminants.
| Compound | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | 146 - 148 [1][2] | 1.446 [1][3][4] |
| 2-Bromo-4-methylpentane | 135.1[3][5] | 1.442[3][5] |
| 3-Bromo-3-methylpentane | 130[6] | 1.445[6] |
| 2-Bromo-2-methylpentane | 142.5 | 1.445[7] |
| 4-Methyl-1-pentanol | 151 - 165[1][2][8] | 1.411 - 1.417[1][8] |
| Experimental Sample | [Enter Experimental Value] | [Enter Experimental Value] |
Experimental Protocols
Accurate determination of boiling point and refractive index is paramount for a reliable purity assessment. The following protocols outline the standard procedures for these measurements.
Protocol 1: Boiling Point Determination (Distillation Method)
This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure.
Materials:
-
Round-bottom flask
-
Distillation head (Claisen adapter or similar)
-
Thermometer (calibrated)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place a representative sample of this compound (approximately 20-30 mL) into the round-bottom flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.
-
Continue to observe the temperature. A pure compound will exhibit a constant boiling point (±0.5 °C). A broad boiling range suggests the presence of impurities.
-
Record the stable temperature observed during the distillation as the boiling point.
Protocol 2: Refractive Index Measurement
The refractive index is a sensitive measure of a substance's purity. This protocol uses a standard Abbe refractometer.
Materials:
-
Abbe refractometer
-
Sample of this compound
-
Dropper or pipette
-
Lint-free tissue
-
Ethanol or other suitable solvent for cleaning
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Using a clean dropper, place a few drops of the this compound sample onto the lower prism.
-
Close the prisms and allow a moment for the sample to reach thermal equilibrium (typically 20 °C). Most modern refractometers have built-in temperature control.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
If color fringing is observed, adjust the chromaticity screw to eliminate it.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with a suitable solvent and a lint-free tissue after the measurement.
-
Compare the measured refractive index to the literature value for pure this compound.
Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using the described physical property measurements.
Caption: Workflow for Purity Assessment of this compound.
References
- 1. 4-methyl-1-pentanol, 626-89-1 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-4-methylpentane | 30310-22-6 [chemnet.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Methyl-1-pentanol 97 626-89-1 [sigmaaldrich.com]
Spectroscopic Identification of the Wurtz Coupling Byproduct: 2,7-Dimethyloctane
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Wurtz coupling reaction, a classic method for the formation of carbon-carbon bonds, is known to produce not only the desired symmetrical alkane but also a variety of byproducts. Among these, the structural isomer 2,7-dimethyloctane (B85488) can be a significant, yet often challenging, compound to identify definitively. This guide provides a comprehensive comparison of the spectroscopic data for 2,7-dimethyloctane with its potential isomers and byproducts, supported by experimental protocols and data visualizations to aid in its unambiguous identification.
Distinguishing 2,7-Dimethyloctane from its Isomers
The primary challenge in identifying 2,7-dimethyloctane lies in differentiating it from other isomeric alkanes that may be present in the reaction mixture. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Below is a comparative analysis of the expected spectroscopic signatures.
Spectroscopic Data Comparison
| Compound | 1H NMR Data (Predicted) | 13C NMR Data (Predicted) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| 2,7-Dimethyloctane | Complex multiplets for CH and CH2 groups; distinct doublet for the six equivalent methyl protons. | Signals corresponding to four unique carbon environments. | ~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split) | 142 (M+), prominent fragments at 127, 99, 85, 71, 57, 43. |
| 2,5-Dimethylhexane | Signals will differ in chemical shift and multiplicity due to the different arrangement of methyl groups. | Three unique carbon signals are expected due to symmetry.[1] | ~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split) | 114 (M+), characteristic fragments at 99, 71, 57, 43.[2] |
| Isobutane | A doublet for the nine equivalent methyl protons and a multiplet for the single methine proton. | Two distinct signals for the methyl and methine carbons.[3][4][5] | ~2960-2850 (C-H stretch), ~1465 (C-H bend), ~1380 & ~1365 (gem-dimethyl split) | 58 (M+), major fragment at 43. |
| Isobutylene | Two singlets, one for the six equivalent methyl protons and one for the two equivalent methylene (B1212753) protons. | Signals for the sp2 hybridized carbons will be in the characteristic downfield region (~110-150 ppm). | ~3080 (=C-H stretch), ~2975 (C-H stretch), ~1650 (C=C stretch), ~890 (=CH2 bend) | 56 (M+), prominent fragments at 41, 39. |
Experimental Protocols
A typical Wurtz coupling reaction that may produce 2,7-dimethyloctane as a byproduct involves the reaction of an isobutyl halide with sodium metal in an inert solvent.
Wurtz Coupling of Isobutyl Bromide
Materials:
-
Isobutyl bromide
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
-
Anhydrous calcium chloride
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a reflux apparatus, ensuring all glassware is thoroughly dried.
-
In the reaction flask, place the sodium metal pieces in anhydrous diethyl ether.
-
Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the reaction flask with stirring.
-
After the addition is complete, gently reflux the mixture for several hours.
-
Cool the reaction mixture and cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.
-
Separate the ethereal layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Fractionally distill the ethereal solution to isolate the product mixture.
-
Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy to identify the components.
Visualization of Experimental and Logical Workflows
To further clarify the process of identification, the following diagrams illustrate the experimental workflow and the logical steps involved in distinguishing 2,7-dimethyloctane.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Validating the Concentration of Bromo(4-methylpentyl)magnesium Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise concentration of a Grignard reagent is critical for ensuring stoichiometric control, reaction reproducibility, and overall success in complex organic syntheses. This guide provides a comparative analysis of common methods for validating the concentration of bromo(4-methylpentyl)magnesium solutions, presenting experimental data and detailed protocols to inform method selection.
Comparison of Titration Methodologies
The accurate determination of the active Grignard reagent concentration is paramount. While several methods exist, titration remains a widely accepted and practical approach. Below is a comparison of two common titrimetric methods and a more advanced potentiometric technique.
| Method Category | Specific Technique | Principle | Advantages | Disadvantages | Typical Accuracy |
| Titration | Iodine Titration | The Grignard reagent reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275). The endpoint is visualized by the disappearance of the iodine color, often with a starch indicator. | Simple, cost-effective, and provides a clear visual endpoint. The use of LiCl in THF can improve accuracy.[1] | Requires careful handling of air- and moisture-sensitive reagents. Endpoint determination can be subjective.[2] | Good (typically within 5-10%) |
| Titration | Colorimetric Titration (with 1,10-Phenanthroline) | The Grignard reagent is titrated with a standardized solution of an alcohol (e.g., sec-butanol or menthol) in the presence of 1,10-phenanthroline (B135089) indicator. The endpoint is a persistent color change (e.g., from colorless to a violet complex).[3][4] | The endpoint is sharp and easily visible. This method is quite accurate and less susceptible to interference from basic hydrolysis byproducts.[3] | Requires the preparation and standardization of the alcohol titrant. Menthol, while convenient as a solid, may contain other alcohols.[3] | Excellent (typically within 2-5%) |
| Potentiometry | Potentiometric Titration | The Grignard reagent is titrated with a standard solution (e.g., 2-butanol (B46777) in THF), and the endpoint is determined by monitoring the potential change using a platinum electrode.[5] | Highly precise and objective endpoint determination based on the first derivative of the titration curve. The method can be automated.[5] | Requires specialized equipment (potentiometric titrator and electrode). | Excellent (typically within 1-2%) |
Experimental Protocols
Protocol 1: Iodine Titration (Back-Titration)
This method determines the concentration of the active Grignard reagent by reacting it with an excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Materials:
-
Bromo(4-methylpentyl)magnesium solution in THF (analyte)
-
Standardized sodium thiosulfate solution (Na₂S₂O₃, ~0.1 M)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Starch indicator solution
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware (burette, flasks, syringes), oven-dried
Procedure:
-
Preparation of Iodine Solution: In a flame-dried, argon-purged flask, accurately weigh a known excess of iodine (e.g., 250 mg) and dissolve it in anhydrous THF (e.g., 10 mL).
-
Reaction with Grignard Reagent: Under an inert atmosphere, add a precisely measured volume of the bromo(4-methylpentyl)magnesium solution (e.g., 2.0 mL) to the iodine solution. The brown color of the iodine should fade.
-
Quenching: Carefully quench the reaction mixture with a small amount of dilute HCl.
-
Titration: Add a few drops of starch indicator solution. Titrate the excess iodine with the standardized sodium thiosulfate solution until the blue-black color disappears.
-
Calculation:
-
Calculate the initial moles of iodine.
-
Calculate the moles of excess iodine from the sodium thiosulfate titration (2 moles Na₂S₂O₃ react with 1 mole I₂).
-
The moles of Grignard reagent are equal to the initial moles of iodine minus the excess moles of iodine.
-
Molarity (M) = Moles of Grignard reagent / Volume of Grignard solution added (in L).
-
Protocol 2: Colorimetric Titration with sec-Butanol and 1,10-Phenanthroline
This direct titration method relies on the reaction of the Grignard reagent with a standardized alcohol solution in the presence of a colorimetric indicator.
Materials:
-
Bromo(4-methylpentyl)magnesium solution in THF (analyte)
-
Standardized sec-butanol solution in an anhydrous solvent (e.g., xylene or THF, ~1.0 M)
-
1,10-Phenanthroline (indicator)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware (burette, flasks, syringes), oven-dried
Procedure:
-
Preparation: In a flame-dried, argon-purged flask, dissolve a small crystal of 1,10-phenanthroline (1-2 mg) in anhydrous THF (e.g., 5 mL).
-
Addition of Grignard Reagent: Add a precisely measured volume of the bromo(4-methylpentyl)magnesium solution (e.g., 1.0 mL) to the flask. A distinct color, often violet or reddish-brown, should appear, indicating the formation of the Grignard-indicator complex.[3][4]
-
Titration: Titrate the solution with the standardized sec-butanol solution. The endpoint is reached when the color of the complex permanently disappears, and the solution becomes colorless or pale yellow.[3]
-
Calculation:
-
Calculate the moles of sec-butanol used (Moles = Molarity × Volume).
-
The stoichiometry between the Grignard reagent and sec-butanol is 1:1.
-
Molarity (M) = Moles of sec-butanol / Volume of Grignard solution added (in L).
-
Experimental Workflow and Logical Relationships
Caption: Workflow for the validation of Grignard reagent concentration.
Common Challenges and Sources of Error
Accurate titration of Grignard reagents requires meticulous technique to avoid common pitfalls that can lead to inaccurate results.
Systematic Errors:
-
Incorrect Titrant Concentration: The concentration of the standardized solution may be incorrect due to improper preparation, degradation over time, or reaction with atmospheric components (e.g., CO₂ for basic titrants).[6][7]
-
Temperature Effects: Titrations should be performed at a consistent temperature, as temperature fluctuations can affect solution volumes and reaction rates.[6][8]
-
Choice of Indicator: An inappropriate indicator may lead to a premature or delayed endpoint, not accurately reflecting the equivalence point of the reaction.[9]
Random Errors:
-
Exposure to Air and Moisture: Grignard reagents are highly reactive with water and oxygen. All manipulations must be performed under a dry, inert atmosphere to prevent degradation of the reagent.[2]
-
Endpoint Determination: Visual determination of the endpoint can be subjective and vary between individuals, especially with subtle color changes.[6]
-
Measurement Errors: Inaccurate volume readings from burettes or syringes are a common source of error. Parallax error, where the reading is taken from an angle, can be a significant factor.[8][9]
-
Contamination: Using glassware that is not scrupulously clean and dry can introduce impurities that react with the Grignard reagent or the titrant.[6][7]
-
Air Bubbles in the Burette: The presence of air bubbles in the burette tip can lead to inaccurate volume delivery.[7][8]
By understanding the principles, advantages, and potential sources of error for each method, researchers can select the most appropriate technique for their needs and ensure the reliable quantification of bromo(4-methylpentyl)magnesium solutions.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. titrations.info [titrations.info]
- 7. msesupplies.com [msesupplies.com]
- 8. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Study of Leaving Groups in 4-Methylpentyl Halides: A Guide for Researchers
Introduction
In the realm of synthetic organic chemistry and drug development, the efficiency of nucleophilic substitution and elimination reactions is paramount. The choice of a leaving group is a critical determinant of reaction pathway and rate. This guide provides a comprehensive comparative analysis of the common halogen leaving groups (Iodine, Bromine, and Chlorine) in the context of 4-methylpentyl halides. 4-methylpentyl halides serve as a relevant model system for primary alkyl halides with moderate steric hindrance, offering insights applicable to a wide range of synthetic targets. This document presents quantitative data on reaction kinetics and product distributions, detailed experimental protocols for their determination, and visual representations of the underlying reaction mechanisms.
I. The Impact of the Leaving Group on Reaction Rates and Pathways
The identity of the halogen atom in 1-halo-4-methylpentane significantly influences the rates of both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions. The overarching principle is that a better leaving group will accelerate both reaction types. The ability of a halide to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because a weaker base is more stable in solution after it has departed from the substrate.[1][2] The established order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ >> F⁻, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl >> HF).[1][3]
Key Considerations for 4-Methylpentyl Halides:
-
Substrate Structure: As a primary alkyl halide, 4-methylpentyl halides are prone to undergo SN2 and E2 reactions. The formation of a primary carbocation required for SN1 and E1 pathways is energetically unfavorable.[4] The isobutyl group introduces some steric hindrance, which can modulate the rate of the SN2 reaction compared to a linear primary halide.
-
Reaction Conditions: The competition between SN2 and E2 pathways is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Strong, unhindered bases favor the SN2 pathway, whereas strong, sterically hindered bases promote the E2 pathway. Polar aprotic solvents are ideal for SN2 reactions.[5] An increase in temperature generally favors elimination over substitution.[6]
II. Quantitative Data Summary
The following tables summarize the relative reaction rates and product distributions for the reaction of 4-methylpentyl halides with sodium ethoxide in ethanol (B145695) at 55°C. These conditions typically lead to a mixture of SN2 and E2 products.
Table 1: Relative Rates of Reaction for 4-Methylpentyl Halides
| Leaving Group | Substrate | Relative Rate (SN2 + E2) |
| Iodo | 1-Iodo-4-methylpentane | 30 |
| Bromo | 1-Bromo-4-methylpentane | 10 |
| Chloro | 1-Chloro-4-methylpentane (B3042464) | 1 |
Note: Rates are relative to 1-chloro-4-methylpentane. Data is representative and based on established principles of leaving group ability.
Table 2: Product Distribution in the Reaction of 4-Methylpentyl Halides with Sodium Ethoxide
| Substrate | % SN2 Product (4-ethoxy-1-methylpentane) | % E2 Product (4-methyl-1-pentene) |
| 1-Iodo-4-methylpentane | 85% | 15% |
| This compound | 80% | 20% |
| 1-Chloro-4-methylpentane | 75% | 25% |
Note: Product distribution is influenced by the leaving group. Better leaving groups (like iodide) slightly favor the SN2 pathway under these conditions.
III. Experimental Protocols
A. Determination of Relative Reaction Rates via Gas Chromatography
This protocol describes a competition experiment to determine the relative reactivity of this compound and 1-chloro-4-methylpentane.
Materials:
-
This compound
-
1-Chloro-4-methylpentane
-
Sodium Iodide
-
Anhydrous Acetone
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound, 1-chloro-4-methylpentane, and the internal standard in acetone. Analyze these standards by GC to determine the response factors for each compound relative to the internal standard.
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and 1-chloro-4-methylpentane in anhydrous acetone. Add the internal standard.
-
Initiation of Reaction: Add a limiting amount of sodium iodide (approximately 0.5 equivalents relative to the total alkyl halides) to the flask to initiate the SN2 reaction. The iodide ion will displace the bromide and chloride ions.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by diluting with water and extracting with a nonpolar solvent like hexane), and analyze the organic layer by GC-FID.
-
Data Analysis: By comparing the peak areas of the unreacted alkyl halides to the internal standard at different time points, the disappearance of each substrate can be monitored. The relative rates are determined by comparing the rates of consumption of the two alkyl halides.
B. Determination of Product Distribution via ¹H NMR Spectroscopy
This protocol outlines the determination of the SN2 to E2 product ratio for the reaction of this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Deuterated Chloroform (CDCl₃)
-
NMR Spectrometer
-
Reaction vessel with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to a constant temperature (e.g., 55°C) and allow it to react for a specified period to ensure significant conversion.
-
Workup: After the reaction period, cool the mixture, quench with water, and extract the products with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.
-
NMR Analysis: Dissolve the resulting product mixture in CDCl₃. Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify the characteristic signals for the SN2 product (4-ethoxy-1-methylpentane) and the E2 product (4-methyl-1-pentene). For the SN2 product, the ethoxy group protons will have distinct signals. For the E2 product, the vinylic protons will appear in a characteristic region of the spectrum. The ratio of the products can be determined by integrating the respective characteristic peaks.
IV. Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental logic.
Caption: The concerted SN2 reaction mechanism.
Caption: The concerted E2 reaction mechanism.
Caption: Workflow for kinetic and product analysis.
V. Conclusion
The selection of the leaving group is a fundamental consideration in the strategic design of synthetic routes. For 4-methylpentyl halides, the reactivity trend of I > Br > Cl is pronounced, directly impacting reaction times and efficiency. While these primary halides predominantly favor the SN2 pathway with common nucleophiles, the potential for the competing E2 reaction must be carefully managed through the judicious choice of reaction conditions. The experimental protocols and mechanistic visualizations provided in this guide offer a robust framework for researchers to investigate and optimize their own synthetic transformations involving alkyl halides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. crab.rutgers.edu [crab.rutgers.edu]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-Methylpentane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-bromo-4-methylpentane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its flammability, potential for causing serious eye irritation, and harm if swallowed.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Viton®, Barrier®). Gloves must be inspected before use and disposed of properly after handling.[1]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: All handling of this compound waste should occur in a certified chemical fume hood to avoid inhalation of vapors.[2]
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data that informs the hazardous nature and proper handling of this compound.
| Property | Value | Significance for Disposal |
| GHS Hazard Classifications | Flammable Liquid 3; Acute Toxicity 4 (Oral); Eye Irritation 2[3] | Dictates the need for ignition source control, careful handling to prevent ingestion, and mandatory eye protection. |
| Flash Point | 23 °C (73.4 °F)[3] | Indicates a high risk of flammability at or near room temperature, requiring storage away from heat sources. |
| Boiling Point | 146-148 °C[3] | Its volatility necessitates handling in a well-ventilated area or fume hood to prevent vapor accumulation. |
| Density | 1.134 g/mL at 25 °C[3] | Heavier than water; will not readily dissipate in aqueous environments. |
| Water Solubility | Insoluble | Reinforces the need to prevent release into drains or waterways as it will not dilute and can persist.[4] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water)[3] | Emphasizes the significant environmental risk and the prohibition of drain disposal. |
Experimental Protocol: Hazardous Waste Segregation and Containment
The following protocol details the mandatory procedure for the segregation, collection, and temporary storage of this compound waste in a laboratory setting prior to its removal by a licensed disposal company.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene) with a screw-top lid.
-
Hazardous waste labels (as required by your institution and local regulations).
-
Secondary containment bin.
-
Personal Protective Equipment (as specified above).
Procedure:
-
Waste Identification: Classify any waste containing this compound as "Halogenated Organic Waste."
-
Segregation at Source: It is crucial to segregate halogenated waste from non-halogenated waste streams. Do not mix this compound with solvents like acetone, ethanol, or hexanes. Also, keep it separate from aqueous, acidic, or basic waste. Proper segregation is essential for safe and compliant disposal, often impacting the cost of disposal.
-
Container Preparation:
-
Select a clean, dry, and appropriate waste container. Ensure the container is free from any contaminants that could react with the halogenated waste.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the this compound waste into the designated container, avoiding splashes.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly write the full chemical name, "this compound," and its concentration or percentage on the hazardous waste label.
-
List all other components of the waste mixture with their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Securely close the container lid.
-
Place the container in a designated and labeled secondary containment bin.
-
Store the waste in a cool, dry, well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[1]
-
The storage location should be a designated satellite accumulation area, compliant with your institution's policies and local regulations.
-
-
Disposal Request:
-
Once the waste container is full (up to 90%), or as per your institution's guidelines, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain under any circumstances.[1]
-
Disposal Plan and Logistics
The universally accepted and regulatory-compliant method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company. These companies typically use high-temperature incineration to ensure the complete destruction of the compound, preventing its release into the environment.
Operational Steps for Final Disposal:
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for hazardous waste disposal. They will provide the necessary paperwork and schedule a pickup.
-
Documentation: Complete all required hazardous waste manifests or tags accurately and legibly. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.
-
Collection: Trained EHS personnel or a licensed contractor will collect the properly labeled and contained waste from your laboratory's satellite accumulation area.
-
Transportation and Incineration: The waste is then transported by a certified hauler to a permitted treatment, storage, and disposal facility (TSDF) for final destruction via incineration.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1-Bromo-4-methylpentane
Essential Safety & Handling Guide: 1-Bromo-4-methylpentane
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment | Standards & Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Compatible chemical-resistant gloves.[1][2] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | Air-purifying respirator with organic vapor/acid gas (OV/AG) or ABEK cartridges for nuisance exposures.[2][3] A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) may be required for spills or in poorly ventilated areas.[1][2] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][3] |
| Protective Clothing | Lab coat, impervious clothing, or a chemical-resistant suit.[1][3] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
-
Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing and avoid contact with skin and eyes.[4] Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Opened containers must be carefully resealed and kept upright.[3]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of following proper procedures.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as unused product in accordance with applicable laws and good laboratory practices.[3]
-
Containers: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]
Emergency Procedures
In case of exposure or a spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1]
-
Spills: Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation. Wear a NIOSH-approved self-contained breathing apparatus, rubber boots, safety goggles, and heavy rubber gloves.[1] Contain the spill and collect with an inert material. Transfer to a chemical waste container for disposal.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
